molecular formula C58H70N4O13 B8104331 Dbco-peg9-dbco

Dbco-peg9-dbco

Cat. No.: B8104331
M. Wt: 1031.2 g/mol
InChI Key: KEUOUDHOMOVWEC-UHFFFAOYSA-N
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Description

Dbco-peg9-dbco is a useful research compound. Its molecular formula is C58H70N4O13 and its molecular weight is 1031.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H70N4O13/c63-55(59-25-21-57(65)61-45-51-13-3-1-9-47(51)17-19-49-11-5-7-15-53(49)61)23-27-67-29-31-69-33-35-71-37-39-73-41-43-75-44-42-74-40-38-72-36-34-70-32-30-68-28-24-56(64)60-26-22-58(66)62-46-52-14-4-2-10-48(52)18-20-50-12-6-8-16-54(50)62/h1-16H,21-46H2,(H,59,63)(H,60,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUOUDHOMOVWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H70N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Precision in Bioconjugation: A Technical Guide to the Mechanism of Action of DBCO-PEG9-DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the functionality of homobifunctional DBCO linkers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application in advanced bioconjugation strategies.

This technical guide elucidates the mechanism of action of DBCO-PEG9-DBCO linkers, a class of homobifunctional crosslinkers pivotal to the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. By leveraging the principles of copper-free click chemistry, these linkers offer a robust and efficient method for covalently connecting two azide-modified molecules with high specificity and biocompatibility.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental mechanism of action for this compound linkers is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable triazole linkage between a strained alkyne and an azide without the need for a cytotoxic copper catalyst.[1][2]

The driving force behind this reaction is the significant ring strain of the dibenzocyclooctyne (DBCO) group, which is estimated to be nearly 18 kcal/mol.[3] This inherent strain is released upon the [3+2] cycloaddition with an azide, leading to a rapid and highly efficient reaction that can proceed under physiological conditions.[1][3] The reaction is highly specific, as neither the DBCO nor the azide group reacts with naturally occurring functional groups found in biological systems, such as amines and hydroxyls, ensuring minimal off-target reactions.

The this compound linker possesses two DBCO moieties, allowing for the sequential or simultaneous crosslinking of two azide-containing molecules. This homobifunctional nature is particularly advantageous for creating well-defined and homogenous bioconjugates.

SPAAC_Mechanism Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DBCO_Linker This compound SPAAC Strain-Promoted Alkyne-Azide Cycloaddition DBCO_Linker->SPAAC Azide_Molecule_A Azide-Molecule A Azide_Molecule_A->SPAAC Azide_Molecule_B Azide-Molecule B Azide_Molecule_B->SPAAC Crosslinked_Product Molecule A - Triazole - PEG9 - Triazole - Molecule B SPAAC->Crosslinked_Product

Caption: Mechanism of this compound linker action.

The Role of the PEG9 Spacer

The polyethylene glycol (PEG) spacer, in this case consisting of nine ethylene glycol units (PEG9), plays a crucial role in the functionality of the linker. The PEG spacer imparts several beneficial properties to the linker and the resulting bioconjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and can help to counteract the hydrophobicity of conjugated molecules, such as cytotoxic drugs in ADCs.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG9 spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius, which can lead to reduced renal clearance and a longer circulation half-life.

  • Reduced Immunogenicity: The presence of the PEG spacer can shield the conjugated molecules from the immune system, potentially reducing their immunogenicity.

Quantitative Data: Reaction Kinetics

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DBCO with Benzyl Azide~0.1 - 1.0
DBCO with Phenyl Azide1.47 - 3.15

Note: The reaction rates can be influenced by the specific azide, solvent, and temperature.

Experimental Protocols

General Protocol for Crosslinking Two Azide-Modified Proteins

This protocol provides a general workflow for the crosslinking of two different azide-modified proteins (Protein-A-N₃ and Protein-B-N₃) using a this compound linker.

Materials:

  • This compound linker

  • Azide-modified Protein A (Protein-A-N₃)

  • Azide-modified Protein B (Protein-B-N₃)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free and azide-free buffer.

  • Anhydrous DMSO or DMF for linker stock solution.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Stock Solution: Dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • First Conjugation (Sequential Approach):

    • To a solution of Protein-A-N₃ (1 molar equivalent) in the reaction buffer, add the this compound stock solution to achieve a 5-10 fold molar excess of the linker.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • Purify the resulting Protein-A-N₃-PEG9-DBCO conjugate using size-exclusion chromatography to remove the excess linker.

  • Second Conjugation:

    • To the purified Protein-A-N₃-PEG9-DBCO conjugate (1 molar equivalent), add Protein-B-N₃ (1.5-3 molar equivalents).

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the final crosslinked product (Protein-A-N₃-PEG9-N₃-Protein-B) using size-exclusion chromatography to remove unreacted Protein-B-N₃.

  • Characterization: Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight crosslinked product and by other analytical techniques such as mass spectrometry for detailed characterization.

Crosslinking_Workflow Figure 2: Experimental Workflow for Protein Crosslinking Start Start Prepare_Linker Prepare this compound Stock Solution (10 mM in DMSO) Start->Prepare_Linker First_Conjugation Incubate Protein-A-N3 with excess this compound (2-4h RT or overnight 4°C) Prepare_Linker->First_Conjugation Purification_1 Purify Protein-A-N3-PEG9-DBCO (Size-Exclusion Chromatography) First_Conjugation->Purification_1 Second_Conjugation Incubate purified conjugate with Protein-B-N3 (4-12h RT or overnight 4°C) Purification_1->Second_Conjugation Purification_2 Purify final crosslinked product (Size-Exclusion Chromatography) Second_Conjugation->Purification_2 Characterization Analyze by SDS-PAGE and Mass Spectrometry Purification_2->Characterization End End Characterization->End

Caption: Workflow for protein crosslinking.

Applications in Drug Development

The unique properties of this compound linkers make them highly valuable in various aspects of drug development:

  • Antibody-Drug Conjugates (ADCs): These linkers can be used to attach two drug molecules to an antibody, potentially creating ADCs with dual payloads to overcome drug resistance or enhance therapeutic efficacy. The homobifunctional nature allows for controlled and homogenous drug loading.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be employed in the synthesis of PROTACs to link a target protein binder and an E3 ligase ligand, facilitating targeted protein degradation.

  • Targeted Drug Delivery: The linker can be used to construct complex drug delivery systems by crosslinking targeting moieties (e.g., antibodies, peptides) to drug-loaded nanoparticles or other carriers.

  • Surface and Hydrogel Modification: The dual DBCO functionality is ideal for functionalizing surfaces and hydrogels for applications in biomaterials and biosensors.

Logical_Relationship Figure 3: Functional Components of this compound Linker cluster_components Components cluster_functions Functions cluster_outcome Outcome Linker This compound Linker DBCO1 DBCO Group 1 Linker->DBCO1 PEG9 PEG9 Spacer Linker->PEG9 DBCO2 DBCO Group 2 Linker->DBCO2 SPAAC1 SPAAC with Azide-Molecule A DBCO1->SPAAC1 Solubility Solubility & Biocompatibility PEG9->Solubility SPAAC2 SPAAC with Azide-Molecule B DBCO2->SPAAC2 Crosslinking Precise Crosslinking of Two Molecules SPAAC1->Crosslinking Solubility->Crosslinking SPAAC2->Crosslinking

Caption: Functional components of the linker.

References

The Cornerstone of Bioorthogonal Ligation: An In-depth Technical Guide to DBCO-Azide Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate biomolecules in complex biological environments is paramount. Dibenzocyclooctyne (DBCO)-azide copper-free click chemistry, a cornerstone of bioorthogonal chemistry, offers a robust solution for creating stable covalent bonds without the need for cytotoxic copper catalysts. This technical guide delves into the core principles of this powerful technology, providing detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows.

The Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At its heart, the DBCO-azide reaction is a type of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a [3+2] cycloaddition between a cyclooctyne (DBCO) and an azide.[1] The reaction is driven by the significant ring strain of the DBCO molecule, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.[1][2] This intrinsic reactivity obviates the need for the cytotoxic copper(I) catalyst required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.[1][3]

The bioorthogonal nature of this reaction is a key advantage; the DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring high specificity and minimal off-target reactions. The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.

Key Features of DBCO-Azide Click Chemistry:

  • Biocompatible: The absence of a cytotoxic copper catalyst makes it suitable for in vivo applications.

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature.

  • High Efficiency: The reaction is characterized by fast kinetics and often results in quantitative yields.

  • Highly Specific and Bioorthogonal: DBCO and azide groups react specifically with each other, avoiding side reactions with other functional groups present in biological samples.

  • Stable Conjugates: The resulting triazole bond is stable over the long term.

  • Traceable Reaction: DBCO has a distinct UV absorbance at approximately 310 nm, allowing for the monitoring of reaction progress.

Quantitative Data for DBCO-Azide Reactions

The efficiency of the DBCO-azide reaction can be influenced by several factors, including the specific structures of the DBCO and azide reactants, solvent conditions, pH, and temperature. The reaction kinetics are typically described by the second-order rate constant (k).

ParameterValueConditionsReference
Second-Order Rate Constant (k) for DBCO with Benzyl Azide ~0.1 - 1.0 M⁻¹s⁻¹Varies with solvent and temperature
Second-Order Rate Constant (k) for Sulfo-DBCO-amine with 3-azido-L-alanine 0.32–0.85 M⁻¹s⁻¹PBS buffer, pH 7
Second-Order Rate Constant (k) for Sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside 0.55–1.22 M⁻¹s⁻¹HEPES buffer, pH 7
Reaction Time 2 - 48 hoursDependent on temperature, concentration, and reactants
Optimal Molar Ratio (DBCO:Azide) 1.5:1 to 3:1Recommended starting point
Temperature Range 4°C to 37°CHigher temperatures lead to faster rates
DMSO Concentration < 20%To avoid protein precipitation

Core Reaction Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of SPAAC and typical experimental workflows.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) TransitionState Transition State DBCO->TransitionState [3+2] Cycloaddition Azide Azide-containing Molecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Strain Release

Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Activate_A 1. Functionalize Biomolecule A with an Azide Group Mix 3. Mix Azide-Biomolecule A and DBCO-Biomolecule B Activate_A->Mix Activate_B 2. Functionalize Biomolecule B with a DBCO Group Activate_B->Mix Incubate 4. Incubate at Room Temperature (2-24h) or 4°C (overnight) Mix->Incubate Purify 5. Purify the Conjugate (e.g., SEC, Dialysis, HPLC) Incubate->Purify Analyze 6. Analyze the Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze

Generalized experimental workflow for SPAAC-mediated bioconjugation.

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_drug_mod Drug Modification cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody (mAb) Labeling Incubate mAb with DBCO-NHS Ester Antibody->Labeling DBCO_NHS DBCO-NHS Ester DBCO_NHS->Labeling Purify_Ab Purify DBCO-labeled mAb Labeling->Purify_Ab Click_Reaction Mix DBCO-mAb and Azide-Drug Purify_Ab->Click_Reaction Drug Cytotoxic Drug Drug_Azide Synthesize Azide-Drug Conjugate Drug->Drug_Azide Azide_Linker Azide-Linker Azide_Linker->Drug_Azide Drug_Azide->Click_Reaction Incubate_ADC Incubate to form ADC Click_Reaction->Incubate_ADC Purify_ADC Purify Antibody-Drug Conjugate (ADC) Incubate_ADC->Purify_ADC

References

The Role of the PEG9 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of polyethylene glycol (PEG) spacers, with a specific focus on discrete PEG9 linkers, in the field of bioconjugation. We will explore the fundamental properties of PEG spacers, their impact on the performance of bioconjugates like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and provide detailed experimental protocols and quantitative data to inform rational drug design.

Introduction to Bioconjugation and the Role of Spacers

Bioconjugation is the chemical strategy of covalently linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined and often enhanced functionalities.[1] This technology is the cornerstone of advanced therapeutics such as ADCs, which merge the targeting ability of antibodies with the potency of cytotoxic drugs, and PROTACs, which co-opt the cell's own machinery to degrade specific proteins.[1][2]

The linker, or spacer, that connects the molecular components is a critical determinant of the conjugate's solubility, stability, pharmacokinetics (PK), and overall efficacy.[2][3] Polyethylene glycol (PEG) linkers have become a preferred choice due to their unique combination of hydrophilicity, flexibility, and biocompatibility. A discrete PEG9 spacer consists of nine repeating ethylene glycol units, offering a well-defined length and molecular weight, which is crucial for producing homogeneous and reproducible bioconjugates.

Core Properties and Advantages of PEG9 Spacers

The incorporation of a PEG9 spacer into a bioconjugate imparts several critical advantages stemming from its physicochemical properties.

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a high risk of aggregation, which can compromise manufacturing, stability, and safety. The hydrophilic nature of the PEG9 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug, preventing aggregation, and improving handling in aqueous buffers. This is particularly crucial for developing ADCs with high drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of biotherapeutics. The PEG9 spacer contributes to a larger hydrodynamic radius—the effective size of the molecule in solution. This increased size reduces renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve, AUC).

  • Reduced Immunogenicity: The flexible PEG chain creates a "hydration shell" around the bioconjugate, which can mask potentially immunogenic epitopes on the payload or the protein itself, thereby reducing the risk of an undesired immune response.

  • Optimal Spacing and Flexibility: The defined length of the PEG9 spacer (~3.5 nm) provides precise spatial separation between the conjugated molecules. This is critical for minimizing steric hindrance, ensuring that an antibody's binding domain remains unobstructed or that a PROTAC can effectively orient the target protein and E3 ligase for ternary complex formation. The flexibility of the PEG chain is essential for allowing the conjugated partners to adopt optimal conformations for binding and activity.

Applications of PEG9 Spacers

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects the antibody to the cytotoxic payload. A PEG9 spacer enhances the ADC's therapeutic index by:

  • Mitigating Hydrophobicity: It allows for the conjugation of highly potent, hydrophobic drugs without causing the ADC to aggregate.

  • Improving PK: It leads to slower plasma clearance and a longer half-life, giving the ADC more time to reach the tumor site.

  • Enabling Higher DARs: By improving solubility, PEG spacers make it possible to attach more drug molecules to each antibody, potentially increasing potency.

The general workflow for synthesizing an ADC using a PEG spacer is illustrated below.

ADC_Workflow General Workflow for ADC Synthesis cluster_Ab Antibody Preparation cluster_LinkerPayload Linker-Payload Synthesis cluster_Final Final Conjugation & Purification Ab Monoclonal Antibody (mAb) Ab_Mod Reduced or Modified mAb Ab->Ab_Mod Reduction (e.g., DTT) or Modification ADC Antibody-Drug Conjugate (ADC) Ab_Mod->ADC Conjugation (e.g., Maleimide Chemistry) Payload Cytotoxic Payload Linker_Payload Linker-Payload Moiety Payload->Linker_Payload Attach Functionalized PEG9 Linker Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC)

Caption: General workflow for creating an Antibody-Drug Conjugate (ADC).
PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that require a linker to connect a target protein "warhead" to an E3 ligase "anchor." PEG linkers are the most commonly used type in PROTAC design. A PEG9 spacer is critical for:

  • Solubility: PROTACs are often large, complex molecules that suffer from poor solubility. The hydrophilic PEG chain is essential for improving their drug-like properties.

  • Ternary Complex Formation: The length and flexibility of the PEG9 spacer are crucial for allowing the PROTAC to successfully bridge the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.

The mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Warhead-PEG9-Anchor) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While direct data for PEG9 is often part of a broader trend, studies comparing various discrete PEG lengths provide clear insights into its likely impact.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics

This table summarizes data from a study on ADCs with glucuronide-MMAE linkers, demonstrating how clearance rates decrease as PEG length increases. The effect tends to plateau around the PEG8 mark.

PEG Spacer LengthClearance Rate (mL/kg/day)Relative Change vs. PEG2
PEG2~100Baseline
PEG4~60~40% Decrease
PEG8 ~30 ~70% Decrease
PEG12~30~70% Decrease
PEG24~29~71% Decrease

Data synthesized from preclinical studies. Absolute values are context-dependent.

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity of an ADC

This table shows that for certain ADC constructs, increasing PEG length did not significantly alter the in vitro potency against cancer cell lines. This suggests that for some systems, the improved PK benefits of longer PEG spacers can be achieved without sacrificing immediate cell-killing activity.

PEG Spacer LengthIC50 (ng/mL) on Karpas-299 Cells
No PEG~10
PEG2~10
PEG4~10
PEG8 ~10
PEG12~10
PEG24~10

Data adapted from a study on an anti-CD30 ADC.

Table 3: Effect of PEG Spacer Length on Binding Affinity of a Peptide Conjugate

In some applications, particularly with smaller targeting molecules like peptides, shorter PEG linkers can be advantageous. This study on a bombesin antagonist analog found that binding affinity (lower IC50 is better) slightly decreased as the mini-PEG spacer length increased.

PEG Spacer LengthIC50 (nM) for GRPR Binding
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

Data from a study on natGa-NOTA-PEGn-RM26 conjugates.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation reactions involving PEG spacers.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation for ADC Synthesis

This protocol describes a common method for creating an ADC by first modifying an antibody's lysine residues with a heterobifunctional NHS-PEG9-Maleimide linker, followed by conjugation to a thiol-containing payload.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-Ester-PEG9-Maleimide linker.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Thiol-containing payload (e.g., MMAE).

  • Reducing agent (e.g., TCEP or DTT) for antibody disulfide reduction (alternative first step).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

  • Purification: Size-Exclusion Chromatography (SEC) system.

Workflow Diagram:

Protocol_ADC Amine-to-Sulfhydryl ADC Synthesis Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Linker-Payload Preparation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification Ab Antibody in PBS Ab_Reduced Reduced Antibody (free thiols) Ab->Ab_Reduced Add TCEP, Incubate 1-2h, 37°C Conjugation Conjugation Reaction Ab_Reduced->Conjugation Linker Maleimide-PEG9-Payload Linker->Conjugation Add 5-fold molar excess of Linker-Payload Purification Purify by SEC Conjugation->Purification Incubate 1h, RT Quench with Cysteine Final_ADC Final ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis via cysteine-maleimide chemistry.

Procedure:

  • Antibody Preparation (Reduction):

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to PBS containing 1 mM DTPA.

  • Conjugation Reaction:

    • Immediately before use, dissolve the Maleimide-PEG9-Payload in DMSO to a stock concentration of 10 mM.

    • Add a 5-fold molar excess of the Maleimide-PEG9-Payload solution to the reduced antibody. Ensure the final DMSO concentration is <10% v/v.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM to react with any excess maleimide groups.

    • Purify the final ADC using a pre-equilibrated SEC column (e.g., Superdex 200) to remove unreacted payload and any aggregates.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess purity and aggregation by SEC-HPLC.

    • Confirm integrity using SDS-PAGE and Mass Spectrometry.

Protocol 2: General Synthesis of a PEGylated PROTAC

This protocol describes a common modular approach for synthesizing a PROTAC using amide bond formation and copper-free "click chemistry" for the final ligation.

Materials:

  • E3 Ligase Ligand with a free amine (e.g., Pomalidomide-NH2).

  • Heterobifunctional PEG9 Linker (e.g., HOOC-PEG9-Azide).

  • Target Protein Ligand with a compatible functional group (e.g., Alkyne-Warhead).

  • Peptide coupling reagents: HATU, DIPEA.

  • Click Chemistry reagents: DBCO-PEG9-COOH for an alternative strategy.

  • Solvents: Anhydrous DMF.

  • Purification: Preparative HPLC system.

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (1.0 eq) and HOOC-PEG9-Azide linker (1.1 eq) in anhydrous DMF.

    • Add coupling reagents HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the E3-ligase-PEG9-Azide intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3-ligase-PEG9-Azide intermediate (1.0 eq) and the Alkyne-Warhead (1.2 eq) in a suitable solvent like DMSO.

    • If using a copper-catalyzed reaction, add a copper(I) source (e.g., CuSO₄ and sodium ascorbate). For strain-promoted click chemistry (e.g., with a DBCO-functionalized linker), no catalyst is needed.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.

Conclusion

The PEG9 spacer is a versatile and powerful tool in modern bioconjugation, offering a well-defined, hydrophilic, and flexible linkage that is critical for the development of advanced therapeutics. By enhancing solubility, improving pharmacokinetic profiles, and providing optimal spatial control, PEG9 linkers help overcome significant challenges in the design of ADCs, PROTACs, and other complex bioconjugates. The choice of spacer length is a crucial optimization parameter, and the data suggests that a PEG9 linker provides a favorable balance of properties, particularly for improving the in vivo performance of antibody-based conjugates without compromising in vitro potency. The detailed protocols and workflows provided in this guide serve as a foundation for the rational design and synthesis of next-generation biotherapeutics.

References

Dbco-peg9-dbco molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG9-DBCO, a critical reagent in the field of bioconjugation and drug development. This document details its chemical properties, outlines a general experimental protocol for its use, and illustrates its application in a typical workflow.

Core Properties of this compound

This compound is a chemical linker characterized by two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic nine-unit polyethylene glycol (PEG) spacer. The DBCO moieties are highly reactive towards azide-functionalized molecules, enabling covalent bond formation through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[2][4]

Quantitative Data Summary

For clarity and ease of comparison, the fundamental quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₈H₇₀N₄O₁₃
Molecular Weight 1031.2 g/mol
CAS Number 2353409-50-2

Experimental Protocol: General Procedure for Bioconjugation using this compound

The following protocol outlines a general methodology for the conjugation of two azide-containing molecules (Molecule A-azide and Molecule B-azide) using this compound. This procedure is applicable to a wide range of biomolecules, including proteins, peptides, and nucleic acids.

Materials:

  • This compound

  • Molecule A with an azide group (Molecule A-N₃)

  • Molecule B with an azide group (Molecule B-N₃)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF, if required for this compound dissolution)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in a minimal amount of an organic co-solvent before diluting with the reaction buffer.

    • Prepare solutions of Molecule A-N₃ and Molecule B-N₃ in the reaction buffer.

  • Reaction Setup:

    • For a step-wise conjugation, first react this compound with Molecule A-N₃. A typical molar ratio is 1.5 to 3.0 equivalents of the DBCO reagent to 1 equivalent of the azide-containing molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours. The optimal reaction time may vary depending on the specific reactants.

  • Purification of Intermediate (Optional but Recommended):

    • Remove the excess this compound and unreacted Molecule A-N₃ from the DBCO-PEG9-Molecule A conjugate using an appropriate purification method such as SEC or dialysis.

  • Second Conjugation Step:

    • Add Molecule B-N₃ to the purified DBCO-PEG9-Molecule A conjugate.

    • Incubate the reaction under the same conditions as the first conjugation step.

  • Final Purification:

    • Purify the final conjugate (Molecule A-PEG9-Molecule B) from unreacted components using a suitable purification technique.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing the Workflow

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its use in bioconjugation.

This compound Experimental Workflow cluster_reagents Reactants cluster_process Conjugation Process cluster_product Final Product Molecule_A_Azide Molecule A (with Azide) Step1 Step 1: First Conjugation (DBCO + Azide) Molecule_A_Azide->Step1 DBCO_PEG9_DBCO This compound DBCO_PEG9_DBCO->Step1 Molecule_B_Azide Molecule B (with Azide) Step2 Step 2: Second Conjugation (DBCO + Azide) Molecule_B_Azide->Step2 Purification1 Intermediate Purification (e.g., SEC) Step1->Purification1 Purification1->Step2 Purification2 Final Purification (e.g., SEC) Step2->Purification2 Final_Conjugate Molecule A-PEG9-Molecule B Conjugate Purification2->Final_Conjugate

Caption: A typical workflow for the two-step bioconjugation using this compound.

References

The Solubility Profile of Dbco-peg9-dbco: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility of bifunctional linkers like Dibenzocyclooctyne-PEG9-Dibenzocyclooctyne (Dbco-peg9-dbco) is critical for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The polyethylene glycol (PEG) spacer in this compound is intentionally included to enhance the aqueous solubility of the otherwise hydrophobic DBCO moieties. This guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, compiles available data for related compounds to establish a solubility profile, and presents detailed experimental protocols for solubility determination.

Core Concepts in Solubility for PEGylated DBCO Reagents

The solubility of this compound is governed by the interplay between its components: the hydrophobic dibenzocyclooctyne (DBCO) groups and the hydrophilic PEG9 spacer. The DBCO group, essential for copper-free click chemistry, is inherently nonpolar. The PEG9 chain, consisting of nine ethylene glycol units, imparts significant hydrophilicity, rendering the overall molecule soluble in a range of solvents. Generally, DBCO-PEG derivatives exhibit good water solubility.[1] The hydrophilic PEG spacer helps to mitigate aggregation and precipitation issues when labeling antibodies and other biomolecules.[2]

Solubility Data Summary

While specific quantitative solubility data for this compound is not extensively published, the solubility of various related DBCO-PEG compounds provides a strong indication of its expected behavior. The following table summarizes the available qualitative and quantitative solubility data for this compound and similar molecules.

CompoundSolventSolubility
This compound Aqueous SolutionsThe hydrophilic PEG9 arm increases water solubility.[3]
DBCO-PEG-DBCO (general)Water, Aqueous BufferSoluble[4][5]
Chloroform, Methylene Chloride (DCM)Soluble
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Alcohol, TolueneLess Soluble
EtherNot Soluble
DBCO-sulfo-PEG9-NHS esterDMSO, DCM, DMFSoluble
DBCO-PEG9-amineWater, DCMSoluble
DMSO100 mg/mL (134.43 mM)
mPEG-DBCOWaterSoluble
DBCO-PEG-NHSWater, ethanol, chloroform, DMSO10 mg/mL
DBCO-PEG4-NHS esterAqueous BuffersUp to 5.5 mM
DMSO, DMF, DCM, THF, ChloroformSoluble
DBCO-NHCO-PEG4-acidDMSO, DMF, DCMSoluble
DBCO-PEG4-acidDMSO≥ 100 mg/mL (180.96 mM)
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM
DBCO-acidWaterInsoluble
Most organic solventsSlightly to sparingly soluble
DMAC, DMSO, DMFSoluble

Experimental Protocols

Accurate determination of solubility is crucial for reproducible experimental outcomes. Below are detailed methodologies for assessing the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination in Aqueous Buffer (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound, solid

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge capable of high-speed centrifugation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the tube.

    • Tightly cap the tube and place it in a thermomixer or shaker set to a constant temperature (e.g., 25°C).

    • Incubate for 24-48 hours with vigorous shaking to ensure equilibrium is reached.

  • Sample Clarification:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • For complete removal of any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter.

  • Concentration Measurement by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant (the saturated solution) into the HPLC system.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the standard curve. This concentration represents the equilibrium solubility.

Protocol 2: Kinetic Solubility Assessment in Organic Solvents

This protocol provides a rapid assessment of the solubility of this compound in common organic solvents, which is often sufficient for preparing stock solutions.

Materials:

  • This compound, solid

  • Organic solvents (e.g., DMSO, DMF, DCM)

  • Glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Stock Solution Preparation:

    • Weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry glass vial.

    • Add a small, measured volume of the organic solvent (e.g., 100 µL of DMSO) to the vial.

    • Vortex the mixture thoroughly until the solid is completely dissolved. If the solid dissolves, the solubility is at least 100 mg/mL.

    • If the solid does not completely dissolve, incrementally add more solvent, vortexing after each addition, until a clear solution is obtained.

    • Record the final volume of solvent used to calculate the approximate solubility in mg/mL. For many applications, preparing a stock solution at a concentration of 10-50 mM in anhydrous DMF or DMSO is a common starting point.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in solubility determination and a typical bioconjugation workflow.

G cluster_0 Workflow for Aqueous Solubility Determination A Add excess this compound to aqueous buffer B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Analyze concentration by HPLC D->E F Determine solubility from standard curve E->F

Aqueous Solubility Determination Workflow

G cluster_1 General Bioconjugation Workflow Using this compound cluster_2 Preparation cluster_3 Reaction cluster_4 Purification A Dissolve this compound in appropriate solvent (e.g., DMSO) C Add this compound solution to biomolecule solution A->C B Prepare azide-containing biomolecule in aqueous buffer B->C D Incubate at room temperature (2-4 hours) C->D E Purify the conjugate (e.g., dialysis, SEC) D->E

Typical Bioconjugation Workflow

Conclusion

This compound is designed for enhanced aqueous solubility, a feature that is critical for its application in bioconjugation. While quantitative solubility data for this specific linker is limited, the available information for structurally related compounds indicates good solubility in aqueous buffers and common polar organic solvents like DMSO and DMF. For precise applications, it is recommended that researchers experimentally determine the solubility in their specific buffer systems using established methods such as the shake-flask protocol coupled with HPLC analysis. This due diligence will ensure the robustness and reproducibility of subsequent bioconjugation reactions.

References

A Technical Guide to Homobifunctional DBCO Crosslinkers: Advancing Bioconjugation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant advantages and applications of homobifunctional dibenzocyclooctyne (DBCO) crosslinkers. These reagents are at the forefront of bioconjugation strategies, enabling the creation of complex biomolecular architectures with high precision and efficiency. This document provides a comprehensive overview of their core properties, quantitative data, detailed experimental protocols, and logical workflows to empower researchers in leveraging these powerful tools.

Introduction to Homobifunctional DBCO Crosslinkers

Homobifunctional DBCO crosslinkers are molecules that possess two DBCO moieties, typically separated by a spacer arm, such as polyethylene glycol (PEG).[1] The DBCO group is a strained alkyne that readily and specifically reacts with azide-functionalized molecules via a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This reaction is a cornerstone of "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[3] The homobifunctional nature of these crosslinkers allows for the simultaneous or sequential conjugation of two azide-containing molecules, making them ideal for creating well-defined crosslinks or circular structures.[4]

The core of the DBCO-azide reaction lies in the inherent ring strain of the cyclooctyne. This strain significantly lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[5] This catalyst-free approach is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), particularly for in vivo applications and the conjugation of sensitive biomolecules.

Core Advantages of Homobifunctional DBCO Crosslinkers

The unique properties of homobifunctional DBCO crosslinkers offer several distinct advantages in bioconjugation:

  • Biocompatibility: The elimination of the need for a cytotoxic copper catalyst makes SPAAC highly suitable for applications involving live cells and in vivo studies. Reactions can be carried out in aqueous buffers under physiological conditions, preserving the integrity and function of sensitive biomolecules.

  • High Specificity and Bioorthogonality: The DBCO group reacts specifically with azides, showing minimal cross-reactivity with other functional groups commonly found in biological systems, such as amines, thiols, and hydroxyls. This bioorthogonal nature ensures precise and targeted conjugation, even in complex biological mixtures, minimizing off-target effects.

  • High Reaction Efficiency and Favorable Kinetics: The SPAAC reaction is known for its fast kinetics and high efficiency, often leading to quantitative or near-quantitative yields of the desired conjugate. This efficiency allows for the use of lower concentrations of reactants and shorter reaction times.

  • Formation of Stable Covalent Bonds: The reaction between a DBCO group and an azide results in the formation of a stable triazole linkage, ensuring the integrity of the resulting conjugate under physiological conditions.

  • Control over Conjugate Formation: Unlike some traditional crosslinking methods, the use of DBCO and azide partners prevents the formation of unwanted homopolymers, allowing for more controlled and reproducible conjugation.

  • Tunable Properties with Spacer Arms: Many homobifunctional DBCO crosslinkers incorporate PEG spacers of varying lengths. These spacers can enhance the aqueous solubility of the crosslinker and the resulting conjugate, reduce steric hindrance between the conjugated molecules, and minimize non-specific binding.

Key Applications in Research and Drug Development

The advantageous properties of homobifunctional DBCO crosslinkers have led to their widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): These crosslinkers are instrumental in the development of next-generation ADCs. They can be used to link two drug molecules to an antibody or to create more complex ADC architectures with improved stability and therapeutic efficacy.

  • Protein-Protein Interaction Studies: By crosslinking two azide-modified proteins, researchers can capture and identify both stable and transient protein-protein interactions, providing valuable insights into cellular signaling pathways and protein function.

  • Surface and Hydrogel Modification: The functionalization of surfaces and hydrogels with these crosslinkers allows for the controlled immobilization of azide-modified biomolecules, which is crucial for the development of biosensors, biomaterials, and targeted drug delivery systems.

  • Nucleic Acid Circularization: Homobifunctional DBCO crosslinkers can efficiently circularize azide-terminated DNA or RNA strands, which is useful in various molecular biology and nanotechnology applications.

  • Development of PROTACs: These crosslinkers can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of DBCO crosslinkers.

Table 1: Reaction Kinetics of DBCO with Azides

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Reaction ConditionsReference
DBCOBenzyl Azide0.24CH₃CN:H₂O (3:1)
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1)
sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85PBS (pH 7)
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7)
DBCO-PEG5-trastuzumabAzide0.18 - 0.37Not specified

Table 2: Stability and Storage of DBCO-Modified Molecules

MoleculeStorage ConditionsStabilityReference
DBCO-modified goat IgG4°C or -20°CLoses 3-5% reactivity over 4 weeks
DBCO-NHS ester (solid)-20°CStable for one year or more
DBCO-NHS ester (in DMSO)-20°CStable for 2-3 months
DBCO-functionalized antibody-20°CCan be stored for up to a month

Table 3: Physicochemical Properties of a Homobifunctional DBCO Crosslinker (DBCO-PEG4-DBCO)

PropertyValueReference
Molecular Weight811 g/mol
Purity≥ 98% (HPLC)
Physical StateYellow gel
SolubilityDMSO, MeOH, DMF
Storage Conditions-20°C, dark, dry

Detailed Experimental Protocols

General Workflow for Bioconjugation using a Homobifunctional DBCO Crosslinker

The general principle involves the separate functionalization of two molecules with azides, followed by crosslinking with the homobifunctional DBCO reagent.

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Azide Functionalization cluster_2 Step 3: Crosslinking cluster_3 Step 4: Purification A Molecule A A_azide Molecule A-Azide A->A_azide React with B Azide-NHS ester B->A_azide Conjugate Molecule A - Conjugate - Molecule C A_azide->Conjugate C Molecule C C_azide Molecule C-Azide C->C_azide React with D Azide-NHS ester D->C_azide C_azide->Conjugate DBCO DBCO-PEG-DBCO DBCO->Conjugate Mix Purification Purify via SEC or Dialysis Conjugate->Purification

Caption: General experimental workflow for bioconjugation.

Protocol for Antibody-Oligonucleotide Conjugation

This protocol describes the activation of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified oligonucleotide.

Materials:

  • Antibody solution (1-10 mg/mL in azide-free PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Azide-modified oligonucleotide

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody buffer is free of azides and primary amines (e.g., Tris). If necessary, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • DBCO-NHS Ester Solution Preparation:

    • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Activation with DBCO:

    • Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

    • Incubate the reaction for 60 minutes at room temperature.

  • Quenching the Reaction:

    • Add Tris-HCl to a final concentration of 50-100 mM to quench the unreacted DBCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of DBCO-labeled Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column equilibrated with PBS.

  • Copper-Free Click Reaction:

    • Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.

    • Incubate the reaction overnight at 4°C.

  • Final Purification:

    • Purify the antibody-oligonucleotide conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography, to remove excess oligonucleotide.

Protocol for Protein-Protein Crosslinking

This protocol provides a general guideline for crosslinking two purified proteins that have been azide-modified.

Materials:

  • Azide-modified Protein A

  • Azide-modified Protein B

  • Homobifunctional DBCO crosslinker (e.g., DBCO-PEG-DBCO)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.5-8.0, amine-free)

  • Denaturing sample buffer for SDS-PAGE

Procedure:

  • Sample Preparation:

    • Prepare solutions of azide-modified Protein A and Protein B in the reaction buffer at appropriate concentrations (e.g., 1 mg/mL).

  • Crosslinking Reaction:

    • Combine equimolar amounts of Protein A and Protein B in a microcentrifuge tube.

    • Add the homobifunctional DBCO crosslinker to the protein mixture. A typical starting point is a 1.5 to 3-fold molar excess of the crosslinker over the limiting protein.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours. The optimal time may vary depending on the proteins and the specific crosslinker used.

  • Reaction Termination (Optional):

    • The reaction can often proceed to completion. If quenching is desired, an azide-containing scavenger can be added.

  • Analysis:

    • Add denaturing sample buffer to an aliquot of the reaction mixture.

    • Analyze the formation of the crosslinked product by SDS-PAGE. The crosslinked protein complex should exhibit a higher molecular weight band compared to the individual proteins.

Mandatory Visualizations

SPAAC Reaction Mechanism

G cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide Azide->Triazole

Caption: SPAAC reaction mechanism.

Logical Diagram of Advantages

G cluster_advantages Key Advantages center Homobifunctional DBCO Crosslinkers Biocompatibility Biocompatibility (Copper-Free) center->Biocompatibility Specificity High Specificity (Bioorthogonal) center->Specificity Efficiency High Efficiency & Fast Kinetics center->Efficiency Stability Stable Covalent Bond (Triazole) center->Stability

Caption: Key advantages of homobifunctional DBCO crosslinkers.

Conclusion

Homobifunctional DBCO crosslinkers represent a powerful and versatile class of reagents that have significantly advanced the field of bioconjugation. Their unique combination of biocompatibility, specificity, efficiency, and stability makes them indispensable tools for researchers, scientists, and drug development professionals. By enabling the precise and controlled linkage of biomolecules, these crosslinkers are paving the way for the development of novel therapeutics, diagnostics, and research applications. This guide provides the foundational knowledge and practical protocols to effectively implement homobifunctional DBCO crosslinkers in a variety of scientific endeavors.

References

Dbco-peg9-dbco CAS number and technical data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dbco-peg9-dbco, a homobifunctional linker integral to the advancement of bioconjugation techniques. This document outlines its chemical properties, CAS number, and provides detailed experimental protocols for its application in key areas of drug development, such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Technical Data

This compound is a high-purity reagent designed for copper-free click chemistry. The presence of two dibenzocyclooctyne (DBCO) groups allows for the straightforward and efficient crosslinking of two azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. While the exact CAS number for "this compound" is not consistently reported, a closely related and commercially available compound, Bis-DBCO-NHCO-PEG9 , is frequently referenced and serves as a reliable proxy for its technical specifications.

ParameterValueReference
CAS Number 2353409-50-2[1][2]
Molecular Formula C₅₈H₇₀N₄O₁₃[1][2]
Molecular Weight 1031.21 g/mol [1]
Purity >96%

Principles of Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core utility of this compound lies in its ability to participate in SPAAC reactions. This type of click chemistry is bioorthogonal, meaning it can proceed within complex biological mixtures without interfering with native biochemical processes. The reaction is driven by the high ring strain of the DBCO group, which readily reacts with an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it an ideal conjugation method for sensitive biological molecules.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO Molecule-DBCO Triazole Molecule-Triazole-Molecule DBCO->Triazole + Azide Azide-Molecule Azide->Triazole

General scheme of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental Protocols

The following are generalized yet detailed protocols for the application of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes the conjugation of two different azide-containing molecules to a central this compound linker, a common strategy in ADC development where one molecule is a targeting antibody and the other is a cytotoxic drug. For this protocol, we will assume the antibody and the drug have been pre-functionalized with azide groups.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N₃) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized cytotoxic drug (Drug-N₃).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Size-Exclusion Chromatography (SEC) system for purification.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

    • Prepare a stock solution of the Drug-N₃ in anhydrous DMSO at a concentration of 10 mM.

    • Ensure the mAb-N₃ is at a concentration of 1-5 mg/mL in PBS.

  • Reaction Setup:

    • In a suitable reaction vessel, add the mAb-N₃ solution.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Intermediate:

    • Remove the excess, unreacted this compound using a desalting column or SEC, eluting with PBS.

  • Conjugation of the Cytotoxic Drug:

    • To the purified mAb-linker intermediate, add a 1.5 to 5-fold molar excess of the Drug-N₃ stock solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC to remove any unreacted drug and other small molecules.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

ADC_Synthesis_Workflow start Start: Prepare Reagents step1 Step 1: React Azide-functionalized Antibody with this compound start->step1 step2 Step 2: Purify Antibody-Linker Intermediate (SEC) step1->step2 step3 Step 3: React Intermediate with Azide-functionalized Drug step2->step3 step4 Step 4: Purify Final ADC (SEC) step3->step4 end End: Characterize ADC step4->end

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by linking an azide-functionalized target protein ligand and an azide-functionalized E3 ligase ligand using this compound.

Materials:

  • Azide-functionalized target protein ligand.

  • Azide-functionalized E3 ligase ligand.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or DMSO.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification.

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized target protein ligand (1 equivalent) in a suitable solvent such as DMF or DMSO.

    • Prepare a stock solution of this compound (1.1 equivalents) in the same solvent.

    • Prepare a stock solution of the azide-functionalized E3 ligase ligand (1.1 equivalents) in the same solvent.

  • Stepwise Conjugation (Sequential Approach Recommended):

    • First Conjugation: Add the this compound stock solution to the target protein ligand solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Purification of Intermediate: Once the first reaction is complete, purify the intermediate product (ligand-linker) using RP-HPLC to remove unreacted starting materials.

    • Second Conjugation: Dissolve the purified intermediate in a suitable solvent and add the E3 ligase ligand stock solution. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Final Purification and Characterization:

    • Upon completion, purify the final PROTAC molecule by preparative RP-HPLC.

    • Characterize the purified PROTAC using LC-MS and NMR to confirm its identity and purity.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound itself does not directly participate in signaling pathways. However, as a linker in a PROTAC, it is a critical component of a molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates this process.

PROTAC_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (Target Ligand - this compound - E3 Ligase Ligand) TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase UbiquitinatedProtein Ubiquitinated Target Protein E3Ligase->UbiquitinatedProtein Ubiquitin Transfer Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

Mechanism of PROTAC-mediated targeted protein degradation.

Quantitative Data Considerations

FactorEffect on Reaction RateNotesReference
pH Generally increases with higher pHThe effect can be buffer-dependent. HEPES buffer has shown less pH-dependence.
Buffer Type Varies; HEPES often shows higher rates than PBSReaction rates in cell culture media like DMEM can be faster than in RPMI.
PEG Spacer Enhances reaction ratesThe PEG linker can reduce steric hindrance and improve accessibility of the DBCO group. An average increase of 31 ± 16% has been reported.
Solvent Can be impacted by organic co-solventsThe use of solvents like DMSO should be optimized for the specific biomolecules involved.

The progress of the SPAAC reaction can be monitored quantitatively by UV-Vis spectrophotometry, tracking the decrease in absorbance of the DBCO group at approximately 309 nm.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data are intended as a starting point for the design and execution of experiments involving this versatile bioconjugation reagent.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using DBCO-PEG9-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the homobifunctional linker, DBCO-PEG9-DBCO, for the specific and efficient crosslinking of azide-modified proteins. This copper-free click chemistry approach offers a robust method for creating protein homo- or heterodimers, antibody-protein conjugates, or for intramolecular cyclization, with applications in therapeutic development, diagnostic assays, and fundamental research. The inclusion of a PEG9 spacer enhances water solubility and minimizes steric hindrance, contributing to higher conjugation efficiencies.

The underlying principle of this protocol is the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal strategy for working with sensitive biological molecules. The process involves two key stages: the introduction of azide functionalities onto the target protein(s) and the subsequent crosslinking reaction with the this compound linker.

Quantitative Data Summary

The efficiency of the this compound bioconjugation is influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables summarize key quantitative parameters derived from established protocols for similar DBCO-based conjugations.

Table 1: Recommended Reaction Parameters for Protein-Azide Preparation (if starting from amine-reactive modification)

ParameterRecommended ValueNotes
Molar Excess of Azide-NHS Ester to Protein10- to 40-foldThe optimal ratio should be determined empirically for each protein.
Protein Concentration0.5–5 mg/mLHigher concentrations can improve reaction efficiency.
Reaction BufferAmine-free buffer (e.g., PBS, pH 7.2-7.4)Avoid buffers containing primary amines like Tris or glycine.
Incubation Time60 minutesAt room temperature.
Quenching Agent (Optional)50-100 mM Tris-HCl, pH 8.0To neutralize any unreacted NHS ester.

Table 2: Recommended Reaction Parameters for this compound Crosslinking

ParameterRecommended ValueNotes
Molar Ratio of this compound to Azide-Protein1.5 to 3-fold excess of DBCO linkerThe optimal ratio depends on the desired product (e.g., dimer vs. oligomer) and should be optimized.[4]
Azide-Protein Concentration1–10 mg/mLHigher concentrations generally lead to faster reaction rates.[5]
Reaction BufferPBS, pH ~7.4Avoid buffers containing sodium azide.
Incubation Temperature4°C to 37°CReactions are typically faster at higher temperatures. Room temperature is a common starting point.
Incubation Time2–24 hoursReaction progress can be monitored over time. Shorter PEG linkers may require less time.
Organic Solvent (if needed)< 20% DMSO or DMFMay be required to dissolve the DBCO linker, but high concentrations can denature proteins.

Experimental Protocols

This section provides a detailed methodology for the bioconjugation of proteins using this compound. The protocol is divided into three main stages: preparation of the azide-modified protein, the crosslinking reaction, and purification and analysis of the conjugate.

Part 1: Preparation of Azide-Modified Protein

This protocol describes the introduction of azide groups onto a protein by modifying primary amines (e.g., lysine residues) with an azide-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Azide-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other suitable protein purification systems

Procedure:

  • Prepare Azide-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 40-fold molar excess of the Azide-NHS ester stock solution to the protein sample (0.5–5 mg/mL). The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a small volume of the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted Azide-NHS ester and quenching agent using a spin desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

  • Quantification: Determine the concentration of the purified azide-modified protein using a standard protein assay (e.g., Bradford or BCA).

Part 2: this compound Crosslinking Reaction

This protocol details the copper-free click chemistry reaction between the azide-modified protein and the this compound linker.

Materials:

  • Purified azide-modified protein

  • This compound linker

  • Anhydrous DMSO or DMF (if required)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Solution: If the linker is not readily soluble in aqueous buffer, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Reaction Setup: In a reaction tube, add the azide-modified protein to the reaction buffer. Add the this compound linker solution to achieve the desired molar ratio (e.g., a 1.5 to 3-fold molar excess of the linker over the azide groups on the protein). Ensure the final concentration of any organic solvent is below 20%.

  • Incubation: Incubate the reaction mixture for 2-24 hours. The optimal time and temperature (room temperature or 4°C) should be determined empirically for the specific system.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE. The formation of higher molecular weight species indicates successful crosslinking.

Part 3: Purification and Analysis of the Conjugate

This section describes the purification of the crosslinked protein conjugate and methods for its characterization.

Materials:

  • Reaction mixture from Part 2

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))

  • SDS-PAGE analysis equipment

  • Mass spectrometer (optional)

Procedure:

  • Purification: Purify the crosslinked protein conjugate from unreacted protein, excess linker, and any side products. SEC is a common method for separating molecules based on size and is effective for removing smaller, unreacted components. IEX can be used to separate protein species with different charge properties, which may be useful for isolating specific conjugate forms.

  • Analysis by SDS-PAGE: Analyze the purified fractions by SDS-PAGE under reducing and/or non-reducing conditions. Successful crosslinking will be indicated by the appearance of new bands at higher molecular weights corresponding to the crosslinked species (e.g., dimers, trimers).

  • Characterization by Mass Spectrometry (Optional): For a more detailed analysis, the molecular weight of the purified conjugate can be confirmed by mass spectrometry. This will provide precise information on the identity of the crosslinked product.

  • Determination of Conjugation Efficiency (Optional): The efficiency of the conjugation can be assessed using techniques such as UV-Vis spectroscopy to monitor the decrease in the DBCO absorbance at approximately 309-310 nm.

Visualizing the Workflow

The following diagrams illustrate the key steps in the this compound bioconjugation process.

experimental_workflow start Start: Protein of Interest azide_mod 1. Azide Modification (e.g., with Azide-NHS Ester) start->azide_mod purify1 2. Purification (Removal of excess azide reagent) azide_mod->purify1 azide_protein Azide-Modified Protein purify1->azide_protein crosslink 3. Crosslinking Reaction (Copper-Free Click Chemistry) azide_protein->crosslink dbco_linker This compound Linker dbco_linker->crosslink purify2 4. Purification (e.g., SEC or IEX) crosslink->purify2 final_product Purified Crosslinked Protein Conjugate purify2->final_product

Caption: Experimental workflow for protein crosslinking using this compound.

logical_relationship protein_a Azide-Modified Protein A conjugate Crosslinked Protein Conjugate (A-PEG9-B) protein_a->conjugate Reacts with one DBCO end dbco_peg_dbco This compound protein_b Azide-Modified Protein B protein_b->conjugate Reacts with other DBCO end

Caption: Logical relationship of reactants in the crosslinking reaction.

References

Application Notes and Protocols for Cell Labeling Using Dbco-PEG9-Dbco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dbco-PEG9-Dbco as a bifunctional linker for cell labeling and crosslinking applications. The methodology is centered around the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[][2][][4] This technology allows for the specific and efficient labeling of azide-modified biomolecules on living cells without inducing cytotoxicity.[]

Introduction

This compound is a homo-bifunctional crosslinker containing two dibenzocyclooctyne (Dbco) groups separated by a hydrophilic polyethylene glycol (PEG9) spacer. The Dbco moieties react specifically and efficiently with azide groups to form a stable triazole linkage under physiological conditions without the need for a copper catalyst. This bioorthogonal reaction is highly selective and does not interfere with native cellular processes, making it an ideal tool for in vitro and in vivo cell labeling and manipulation. The PEG9 linker enhances the water solubility and biocompatibility of the molecule.

The primary application of this compound in cell labeling is to crosslink two distinct cell populations that have been metabolically labeled with azide-containing sugars. This enables the study of cell-cell interactions, the formation of cell aggregates, and the targeted delivery of one cell population to another.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this labeling technology is the SPAAC reaction. The Dbco group is a strained cyclooctyne. The ring strain of the cyclooctyne is released upon reaction with an azide, driving the [3+2] cycloaddition to form a stable triazole ring. This reaction is exceptionally fast and bioorthogonal, meaning it does not react with other functional groups found in biological systems.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide-Modified_Cell Azide-Modified Cell Surface Glycan (Cell-N3) Triazole_Linkage Stable Triazole Linkage Azide-Modified_Cell->Triazole_Linkage SPAAC Reaction Dbco_Linker This compound Dbco_Linker->Triazole_Linkage

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cells with azides and subsequent crosslinking using this compound.

Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars

This protocol describes the incorporation of azide groups onto the surface of live cells via metabolic engineering.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) or other azido sugars

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and grow to the desired confluency.

  • Prepare Azido Sugar Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling with this compound.

Protocol 2: Crosslinking of Two Azide-Labeled Cell Populations with this compound

This protocol details the procedure for crosslinking two different cell populations that have been metabolically labeled with azides as described in Protocol 1.

Materials:

  • Two distinct populations of azide-labeled cells (Cell Population A and Cell Population B)

  • This compound

  • Anhydrous DMSO

  • Live cell imaging buffer or complete culture medium

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling of First Cell Population: a. Resuspend azide-labeled Cell Population A in live cell imaging buffer. b. Add the this compound stock solution to the cell suspension to a final concentration of 10-50 µM. c. Incubate for 30-60 minutes at 37°C. This step will result in cells with one of the Dbco groups of the linker attached to their surface. d. Wash the cells three times with live cell imaging buffer to remove excess this compound.

  • Crosslinking with Second Cell Population: a. Resuspend the washed, Dbco-labeled Cell Population A and the azide-labeled Cell Population B in live cell imaging buffer. b. Mix the two cell populations together in a 1:1 ratio. c. Incubate the cell mixture for 1-2 hours at 37°C with gentle agitation to facilitate cell-cell contact and crosslinking.

  • Analysis: The formation of cell aggregates can be observed using light microscopy or quantified by flow cytometry.

Cell_Crosslinking_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Linker Attachment cluster_step3 Step 3: Crosslinking A1 Cell Population A A3 Azide-Labeled Cell A (A-N3) A1->A3 + Ac4ManNAz A2 Cell Population B A4 Azide-Labeled Cell B (B-N3) A2->A4 + Ac4ManNAz B1 Azide-Labeled Cell A (A-N3) C2 Azide-Labeled Cell B (B-N3) B3 Dbco-Labeled Cell A (A-Dbco) B1->B3 + B2 This compound B2->B3 C1 Dbco-Labeled Cell A (A-Dbco) C3 Crosslinked Cell Aggregate (A-B) C1->C3 + C2->C3

Caption: Experimental workflow for cell-cell crosslinking using this compound.

Data Presentation

The efficiency of cell crosslinking can be quantified by measuring the increase in the percentage of cell aggregates. The following table presents hypothetical data from a flow cytometry analysis comparing single-cell suspensions to the crosslinked population.

SampleSingle Cells (%)Doublets/Aggregates (%)
Azide-Labeled Cell Population A (Control)95.2 ± 1.54.8 ± 0.5
Azide-Labeled Cell Population B (Control)96.1 ± 1.23.9 ± 0.4
Mixed Unlabeled Cells (Control)94.5 ± 2.15.5 ± 0.7
Crosslinked Population (A + B + this compound)65.7 ± 3.834.3 ± 2.9

Table 1: Quantification of Cell Crosslinking Efficiency. Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • Low Crosslinking Efficiency:

    • Increase the concentration of this compound.

    • Increase the incubation time for both labeling and crosslinking steps.

    • Ensure efficient metabolic labeling by optimizing the concentration of azido sugar and incubation time.

  • High Cell Death:

    • Decrease the concentration of this compound.

    • Reduce incubation times.

    • Ensure all reagents are sterile and of high quality.

  • Non-specific Aggregation:

    • Ensure thorough washing after each labeling step to remove excess reagents.

    • Include control experiments with unlabeled cells to assess baseline aggregation.

Conclusion

This compound is a powerful tool for the bioorthogonal crosslinking of living cells. The protocols provided herein offer a straightforward and efficient method for studying cell-cell interactions and creating targeted cell clusters. The high specificity and biocompatibility of the SPAAC reaction make this an invaluable technique for a wide range of applications in cell biology, tissue engineering, and drug development.

References

Application Notes and Protocols for Crosslinking Azide-Modified Peptides with DBCO-PEG9-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the covalent ligation of molecules with high efficiency and specificity under biocompatible conditions.[1][2] This copper-free reaction between a dibenzocyclooctyne (DBCO) group and an azide is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vitro and in vivo applications.[3] The DBCO-PEG9-DBCO crosslinker is a homobifunctional reagent featuring two DBCO groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This architecture allows for the precise crosslinking of two azide-modified molecules.

The PEG linker enhances the aqueous solubility of the otherwise hydrophobic DBCO moieties and provides a flexible spacer arm, which can be crucial for accommodating the steric requirements of the molecules being conjugated.[4][5] Applications of this technology are vast, including the development of "stapled" peptides to enforce helical conformations, the creation of peptide dimers to mimic or inhibit protein-protein interactions (PPIs), and the formation of well-defined peptide-based biomaterials. Stapled peptides, for instance, have shown promise in targeting challenging intracellular PPIs, such as the p53-MDM2 and Bcl-2 family interactions, which are critical in cancer biology.

These application notes provide detailed protocols for both intermolecular and intramolecular crosslinking of azide-modified peptides using this compound, along with representative data and visualizations to guide researchers in applying this powerful bioconjugation technique.

Data Presentation

The efficiency of the crosslinking reaction is influenced by factors such as stoichiometry, concentration, and incubation time. Below are tables summarizing representative quantitative data for typical crosslinking experiments.

Table 1: Intermolecular Crosslinking of Azide-Peptide A and Azide-Peptide B with this compound

ParameterCondition 1Condition 2Condition 3
[Azide-Peptide A] 1 mM1 mM2 mM
[Azide-Peptide B] 1 mM1 mM2 mM
Molar Ratio (Peptides:Linker) 2:12:1.52:1
Incubation Time (hours) 4124
Temperature (°C) 25425
Crosslinked Product Yield (%) 859295
Purity (by HPLC) >90%>95%>95%

Table 2: Intramolecular Crosslinking (Cyclization) of a Di-azide Peptide with this compound

ParameterCondition 1Condition 2Condition 3
[Di-azide Peptide] 0.1 mM0.5 mM0.1 mM
Molar Ratio (Peptide:Linker) 1:1.11:1.11:1.5
Incubation Time (hours) 121224
Temperature (°C) 4254
Cyclized Product Yield (%) 758588
Purity (by HPLC) >95%>95%>98%

Experimental Protocols

General Considerations
  • Buffer Selection: Use non-amine and non-azide containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers at a pH range of 6.5-8.5. Avoid buffers containing sodium azide as it will react with the DBCO groups.

  • Reagent Preparation: Allow this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation. Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.

  • Peptide Purity: Ensure that the azide-modified peptides are of high purity (>95%) to minimize side reactions and simplify product purification.

Protocol for Intermolecular Crosslinking of Two Different Azide-Modified Peptides

This protocol describes the crosslinking of two different peptide populations, each containing a single azide modification.

Materials:

  • Azide-Peptide A (stock solution in reaction buffer)

  • Azide-Peptide B (stock solution in reaction buffer)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., excess azide-containing small molecule like azido-lysine)

  • Purification equipment (e.g., HPLC, FPLC)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Azide-Peptide A and Azide-Peptide B to a final concentration of 1-2 mM each in the reaction buffer.

    • Add the this compound stock solution to the peptide mixture. The recommended molar ratio of total peptides to the linker is 2:1. Ensure the final concentration of DMSO is below 20% to maintain peptide solubility and reaction efficiency.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time may need to be determined empirically.

  • Quenching (Optional): To consume any unreacted DBCO groups, a 5-fold molar excess of an azide-containing small molecule can be added and incubated for an additional hour.

  • Purification: Purify the crosslinked peptide product from unreacted peptides and linker using reverse-phase HPLC or size-exclusion chromatography (SEC).

  • Characterization: Confirm the identity and purity of the crosslinked product by LC-MS to verify the expected molecular weight and by HPLC or SDS-PAGE to assess purity.

Protocol for Intramolecular Crosslinking (Cyclization) of a Di-azide Peptide

This protocol is for the cyclization of a single peptide containing two azide moieties. To favor intramolecular cyclization over intermolecular polymerization, the reaction is performed at a lower peptide concentration.

Materials:

  • Di-azide Peptide (a peptide with two azide groups)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., HPLC)

Procedure:

  • Prepare Reagent Stock Solutions:

    • Dissolve the di-azide peptide in the reaction buffer to a stock concentration of 1-2 mM.

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a larger volume of reaction buffer, dilute the di-azide peptide stock solution to a final concentration of 0.1-0.5 mM.

    • Slowly add the this compound stock solution to the diluted peptide solution with gentle stirring. A slight molar excess of the linker (1:1.1 to 1:1.5 peptide to linker) is recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 4°C or room temperature.

  • Purification: Purify the cyclized peptide using reverse-phase HPLC. The cyclized product should have a different retention time compared to the linear precursor.

  • Characterization: Analyze the purified product by LC-MS to confirm the formation of the cyclic peptide with the correct mass. Purity should be assessed by analytical HPLC.

Visualizations

Experimental Workflows

G cluster_0 Intermolecular Crosslinking Workflow A Prepare Azide-Peptide A & B and this compound Stocks B Combine Peptides and Linker (2:1 molar ratio) A->B C Incubate 4-12h at RT or 4°C B->C D Optional: Quench with excess azide C->D E Purify by HPLC/SEC D->E F Characterize by LC-MS E->F

Caption: Workflow for intermolecular crosslinking of two azide-modified peptides.

G cluster_1 Intramolecular Crosslinking (Cyclization) Workflow G Prepare Di-azide Peptide and This compound Stocks H Dilute Peptide and slowly add Linker (1:1.1 molar ratio) G->H I Incubate 12-24h at RT or 4°C H->I J Purify by HPLC I->J K Characterize by LC-MS J->K

Caption: Workflow for intramolecular cyclization of a di-azide peptide.

Application Example: Targeting the p53-MDM2 Signaling Pathway

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical control point in the cell's response to stress. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Stapled peptides that mimic the p53 helix can bind to MDM2, disrupting the p53-MDM2 interaction and restoring p53's tumor-suppressive function.

G cluster_0 p53-MDM2 Signaling Pathway and Inhibition p53 p53 MDM2 MDM2 Apoptosis Apoptosis p53->Apoptosis activates MDM2->p53 binds & inhibits Degradation p53 Degradation MDM2->Degradation promotes StapledPeptide Stapled Peptide (p53 Mimic) StapledPeptide->MDM2 binds & inhibits

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

References

Application Notes and Protocols for Dbco-peg9-dbco in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dbco-peg9-dbco in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2]

The this compound linker is a high-purity, long-chain polyethylene glycol (PEG)-based linker designed for PROTAC synthesis. It features two dibenzocyclooctyne (DBCO) groups at each end, enabling highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-functionalized molecules. The extended PEG9 chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The length of the PEG linker is a crucial parameter that needs to be optimized to achieve the optimal distance and orientation between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.

These application notes provide a comprehensive overview of the use of this compound in PROTAC synthesis, including detailed experimental protocols and representative data.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. The this compound linker plays a pivotal role in spanning the distance between the two proteins and facilitating the formation of a productive ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols describe a general two-step synthesis of a PROTAC using a this compound linker. This example assumes the use of an azide-functionalized warhead (targeting the POI) and an azide-functionalized E3 ligase ligand.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for PROTAC Synthesis

This protocol outlines the copper-free click chemistry reaction to conjugate the this compound linker with azide-containing binding moieties.

Materials:

  • This compound

  • Azide-functionalized POI ligand (1.0 eq)

  • Azide-functionalized E3 ligase ligand (1.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve the azide-functionalized POI ligand (1.0 eq), azide-functionalized E3 ligase ligand (1.0 eq), and this compound (1.05 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO groups.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Relevant cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western Blotting equipment and reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Experimental Workflow and Data Presentation

The synthesis and evaluation of a PROTAC using a this compound linker can be summarized in the following workflow:

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: Azide-functionalized POI & E3 Ligands spaac SPAAC Reaction (Protocol 1) start->spaac linker This compound Linker linker->spaac purification HPLC Purification spaac->purification protac_product Final PROTAC purification->protac_product cell_treatment Cell Treatment protac_product->cell_treatment western_blot Western Blot (Protocol 2) cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis results Degradation Profile data_analysis->results

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Quantitative Data

Table 1: Illustrative Linker Optimization Data for a Hypothetical PROTAC

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG485045
PROTAC-2PEG621078
PROTAC-3 PEG8 (starting point) 75 92
PROTAC-4PEG109589
PROTAC-5PEG1235065
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation observed.

Conclusion

The this compound linker offers a versatile and efficient tool for the synthesis of PROTACs due to its capacity for copper-free click chemistry and its potential to improve the physicochemical properties of the final molecule. The provided protocols and illustrative data serve as a guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development necessitates careful optimization of the linker length to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates Using Dbco-peg9-dbco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bifunctional linker, Dbco-peg9-dbco, in the development of antibody-drug conjugates (ADCs). The protocols outlined below leverage the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," to facilitate the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies.

The this compound linker features two dibenzocyclooctyne (Dbco) groups separated by a hydrophilic polyethylene glycol (PEG) spacer of nine repeating units. This structure allows for a two-step conjugation strategy, offering enhanced control over the drug-to-antibody ratio (DAR) and yielding more homogeneous ADC populations. The PEG9 spacer is designed to improve the solubility and pharmacokinetic profile of the resulting ADC, potentially reducing aggregation and improving in vivo stability.

Key Experimental Protocols

Protocol 1: Functionalization of the Antibody with an Azide Moiety

This protocol describes the introduction of azide groups onto the antibody, preparing it for conjugation with the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) dissolved in DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers. If necessary, perform a buffer exchange into PBS. Adjust the antibody concentration to 1-10 mg/mL.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the azide-functionalized NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove the excess, unreacted azide linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound and Payload

This protocol details the two-step SPAAC reaction to form the final ADC.

Materials:

  • Azide-functionalized antibody from Protocol 1

  • This compound linker dissolved in DMSO

  • Azide-modified cytotoxic payload dissolved in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • First Conjugation (Linker to Antibody):

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the azide-functionalized antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Purify the antibody-linker conjugate using a desalting column to remove excess linker.

  • Second Conjugation (Payload to Antibody-Linker):

    • Add a 1.5- to 5-fold molar excess of the azide-modified payload to the purified antibody-linker conjugate.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final ADC product to remove unconjugated payload, linker, and antibody. This is a critical step to ensure a homogeneous product with a defined DAR.[1][2]

    • Size Exclusion Chromatography (SEC): To remove unconjugated small molecules.[3]

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.[3]

Protocol 3: Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.

  • Hydrophobic Interaction Chromatography (HIC): Provides information on the distribution of different DAR species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers a precise mass of the intact ADC and its subunits, allowing for accurate DAR determination and identification of conjugation sites.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and fragments.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT, XTT): To determine the potency (IC50) of the ADC on a target cancer cell line.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC for 72-96 hours.

    • Add the viability reagent and incubate according to the manufacturer's protocol.

    • Measure the absorbance to determine cell viability and calculate the IC50 value.

Data Presentation

The following table summarizes representative data for an ADC synthesized using the this compound linker compared to a traditional maleimide-based linker. (Note: The data presented are hypothetical and intended for illustrative purposes, based on expected outcomes from the literature for similar linkers).

Parameter ADC with this compound ADC with Maleimide-PEG4 Linker
Average DAR 3.83.5
Homogeneity (by HIC) High (predominantly DAR4)Moderate (mixture of DAR0, 2, 4, 6, 8)
Aggregation (by SEC) < 2%< 5%
In Vitro Potency (IC50) 0.5 nM1.2 nM
Plasma Stability (7 days) > 95%~85%

Visualizations

Workflow and Mechanisms

ADC_Synthesis_Workflow ADC Synthesis Workflow with this compound cluster_antibody_prep Antibody Preparation cluster_conjugation Two-Step Conjugation cluster_purification_char Purification & Characterization mAb Monoclonal Antibody azide_mAb Azide-Functionalized mAb mAb->azide_mAb Amine Coupling azide_nhs Azide-NHS Ester azide_nhs->azide_mAb adc_intermediate Antibody-Linker Conjugate azide_mAb->adc_intermediate SPAAC Step 1 dbco_linker This compound dbco_linker->adc_intermediate azide_payload Azide-Payload final_adc Final ADC azide_payload->final_adc adc_intermediate->final_adc SPAAC Step 2 purification Purification (SEC, HIC) final_adc->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: ADC Synthesis Workflow.

SPAAC_Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product dbco Dbco Group (on Linker) triazole Stable Triazole Linkage dbco->triazole Copper-Free Click Reaction azide Azide Group (on Antibody/Payload) azide->triazole

Caption: SPAAC Mechanism.

ADC_MoA General ADC Mechanism of Action ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CellDeath Apoptosis/ Cell Death PayloadRelease->CellDeath

Caption: ADC Mechanism of Action.

References

Protocol for Nanoparticle Functionalization with DBCO-PEG9-DBCO: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This comprehensive application note provides a detailed protocol for the functionalization of nanoparticles with the bifunctional linker, Dibenzocyclooctyne-Polyethylene Glycol (9)-Dibenzocyclooctyne (DBCO-PEG9-DBCO). This protocol is designed for researchers, scientists, and drug development professionals engaged in the development of advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics. The use of this compound enables a robust and versatile platform for the subsequent attachment of azide-modified molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[1] This document outlines the chemical principles, detailed experimental procedures for various nanoparticle types, characterization techniques, and quantitative data presentation.

Introduction

The surface functionalization of nanoparticles is a critical step in the design of targeted therapies and diagnostic agents. The this compound linker offers a bifunctional platform to bridge nanoparticles with azide-containing molecules such as targeting ligands, imaging agents, or therapeutic payloads. The dibenzocyclooctyne (DBCO) groups are strained alkynes that readily react with azides without the need for a cytotoxic copper catalyst, making this chemistry ideal for biological applications.[2] The polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption, which may prolong the in vivo circulation time of the nanoparticles.[2]

This protocol will focus on the covalent attachment of this compound to nanoparticles with primary amine or carboxylic acid surface groups.

Experimental Protocols

Materials and Equipment
  • Nanoparticles: Amine-functionalized or carboxyl-functionalized nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles, magnetic nanoparticles).

  • DBCO-Linker: DBCO-PEG9-NHS ester (for amine-functionalized nanoparticles) or DBCO-PEG9-acid (for carboxyl-functionalized nanoparticles).

  • Activation Reagents (for carboxyl-functionalized nanoparticles):

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

  • Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4

    • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching Solution (optional): e.g., Tris buffer or hydroxylamine.

  • Purification: Centrifugation equipment, size-exclusion chromatography (SEC) columns, or dialysis cassettes.

  • Characterization: Dynamic Light Scattering (DLS) instrument, UV-Vis spectrophotometer.

Protocol for Amine-Functionalized Nanoparticles

This protocol describes the functionalization of nanoparticles bearing primary amine groups on their surface using a DBCO-PEG9-NHS ester.

Step 1: Preparation of Reagents

  • Resuspend the amine-functionalized nanoparticles in PBS (pH 7.4) to a desired concentration.

  • Dissolve the DBCO-PEG9-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

Step 2: Conjugation Reaction

  • Add the DBCO-PEG9-NHS ester solution to the nanoparticle suspension. A 1.5-fold molar excess of the NHS ester relative to the surface amine groups is recommended as a starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[2]

Step 3: Purification

  • Purify the DBCO-functionalized nanoparticles by centrifugation. Resuspend the pellet in fresh PBS (pH 7.4). Repeat the washing step at least twice to remove unreacted reagents.[2]

  • Alternatively, purification can be achieved using size-exclusion chromatography or dialysis against PBS (pH 7.4).

Step 4: Characterization

  • Characterize the purified DBCO-functionalized nanoparticles using DLS to determine the mean diameter, polydispersity index (PDI), and zeta potential.

  • Confirm and quantify the presence of DBCO groups using UV-Vis spectrophotometry as described in Section 3.

Protocol for Carboxyl-Functionalized Nanoparticles

This protocol details a two-step process for the functionalization of nanoparticles with surface carboxyl groups using DBCO-PEG9-amine (assuming the use of a heterobifunctional linker for this example, as this compound would require a different linkage strategy not directly compatible with carboxyl groups without further modification). For the purpose of this protocol, we will proceed with a DBCO-PEG-amine linker to demonstrate the principle.

Part A: Activation of Nanoparticle Carboxyl Groups

  • Disperse the carboxyl-terminated nanoparticles in 0.1 M MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the estimated surface carboxyl groups.

  • Incubate for 30 minutes at room temperature with gentle mixing.

Part B: Conjugation of DBCO-PEG-Amine

  • Dissolve the DBCO-PEG-amine in DMSO.

  • Add the DBCO-PEG-amine solution to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

Part C: Purification and Characterization

  • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.

  • Characterize the DBCO-nanoparticles using DLS.

  • Quantify the surface DBCO groups as described in Section 3.

Characterization and Quantification of DBCO Functionalization

Successful functionalization can be confirmed and quantified using several analytical techniques.

Physicochemical Characterization

Dynamic Light Scattering (DLS) is used to monitor changes in the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles upon functionalization. An increase in diameter is expected after the conjugation of the this compound linker.

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes155.3 ± 4.20.12 ± 0.02-25.6 ± 1.8
DBCO-Functionalized Liposomes162.8 ± 5.10.15 ± 0.03-23.1 ± 2.1
Antibody-Conjugated Liposomes175.4 ± 6.30.18 ± 0.04-20.5 ± 2.5
Table 1: Representative data showing changes in physicochemical properties of liposomes upon functionalization. Data adapted from a representative study.
Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles210.7 ± 8.90.19 ± 0.05-35.2 ± 3.4
PEGylated PLGA Nanoparticles225.1 ± 9.50.17 ± 0.04-15.8 ± 2.9
Functionalized PLGA-PEG Nanoparticles238.6 ± 10.20.21 ± 0.06-12.3 ± 2.6
Table 2: Representative data for the characterization of functionalized polymeric nanoparticles. Data adapted from a representative study.
Quantification of DBCO Groups by UV-Vis Spectroscopy

The concentration of DBCO groups on the nanoparticle surface can be quantified by monitoring the disappearance of the characteristic DBCO absorbance peak at approximately 308 nm upon reaction with an excess of an azide-containing molecule.

Protocol:

  • Prepare a standard curve of the free DBCO-containing linker in a suitable buffer to determine its molar extinction coefficient.

  • Disperse the DBCO-labeled nanoparticles in the same buffer and record the UV-Vis spectrum to establish a baseline.

  • Add an excess of an azide-containing molecule (e.g., benzyl azide) to the nanoparticle suspension.

  • Incubate the reaction mixture to allow the click reaction to proceed to completion.

  • Record the final UV-Vis spectrum. The decrease in absorbance at ~308 nm is proportional to the amount of reacted DBCO.

  • Calculate the concentration of DBCO on the nanoparticles using the standard curve and the change in absorbance.

Quantification of DBCO Groups by Fluorescence Spectroscopy

A highly sensitive method for quantifying DBCO groups involves a click reaction with a fluorescent azide probe, such as anthracene-azide.

Protocol:

  • Prepare a stock solution of anthracene-azide in an appropriate solvent (e.g., DMSO).

  • Disperse the DBCO-labeled nanoparticles in a suitable buffer (e.g., PBS).

  • Add the anthracene-azide solution to the nanoparticle suspension and incubate in the dark.

  • Measure the fluorescence intensity of the solution at the appropriate excitation and emission wavelengths for the anthracene-triazole product.

  • Create a standard curve using a known concentration of a DBCO-containing small molecule to correlate fluorescence intensity with the number of DBCO groups.

  • Calculate the number of DBCO groups per nanoparticle based on the fluorescence measurement and the nanoparticle concentration.

Subsequent Click Chemistry Reaction

Once the nanoparticles are functionalized with DBCO, they are ready for conjugation with azide-modified molecules.

Protocol:

  • Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

  • Add the azide-modified molecule of interest (e.g., targeting ligand, fluorescent dye).

  • Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purify the final conjugated nanoparticles using centrifugation, SEC, or dialysis to remove the excess ligand.

  • Characterize the final product using DLS and other relevant techniques.

Visualized Workflows and Pathways

experimental_workflow cluster_func Functionalization cluster_purify Purification cluster_char Characterization cluster_click Click Chemistry NP Amine- or Carboxyl- Functionalized Nanoparticles Activation Activation with EDC/NHS (for Carboxyl-NPs) Conjugation Conjugation with DBCO-PEG9-Linker NP->Conjugation Activation->Conjugation Purification Centrifugation / SEC / Dialysis Conjugation->Purification DLS DLS Analysis Purification->DLS Quant DBCO Quantification (UV-Vis / Fluorescence) Purification->Quant Click Reaction with Azide-Modified Molecule Quant->Click FinalPurify Final Purification Click->FinalPurify FinalProduct Final Conjugate FinalPurify->FinalProduct

Caption: Experimental workflow for nanoparticle functionalization with this compound.

signaling_pathway cluster_components Molecular Components cluster_reaction SPAAC Reaction cluster_product Final Conjugate NP_DBCO Nanoparticle-PEG-DBCO SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) NP_DBCO->SPAAC Azide_Ligand Azide-Modified Ligand (e.g., Antibody, Peptide) Azide_Ligand->SPAAC Final_Conjugate Functionalized Nanoparticle (Targeted) SPAAC->Final_Conjugate

Caption: Logical relationship of SPAAC for nanoparticle conjugation.

Conclusion

The functionalization of nanoparticles with this compound provides a versatile and robust platform for the development of sophisticated nanomaterials for biomedical applications. The protocols outlined in this application note offer a detailed guide for the successful conjugation and characterization of these functionalized nanoparticles. The use of copper-free click chemistry ensures high biocompatibility, making this a preferred method for in vitro and in vivo studies. Researchers can adapt these protocols to a wide variety of nanoparticle systems and azide-modified molecules to advance the fields of drug delivery, diagnostics, and bio-imaging.

References

Application Notes and Protocols for the Purification of Dbco-peg9-dbco Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Dbco-peg9-dbco conjugates. The methodologies described herein are essential for obtaining highly pure conjugates crucial for downstream applications in drug development, diagnostics, and bioconjugation.

Introduction

This compound is a homobifunctional linker containing two dibenzocyclooctyne (DBCO) groups separated by a 9-unit polyethylene glycol (PEG) spacer. This linker is utilized in copper-free click chemistry reactions for covalently conjugating azide-containing molecules. The purification of the final conjugate from unreacted starting materials and byproducts is a critical step to ensure the quality and reliability of subsequent experiments. This guide outlines several common and effective purification strategies.

The primary purification challenges involve the separation of the desired this compound conjugate from:

  • Excess or unreacted starting materials (e.g., azide-containing molecules).

  • Unreacted this compound linker.

  • Hydrolyzed or side-reaction products.

The choice of purification method will depend on the specific characteristics of the conjugated molecule (e.g., protein, peptide, small molecule), the scale of the reaction, and the desired final purity. The most common techniques include Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Tangential Flow Filtration (TFF), and Precipitation.

Purification Methodologies

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography separates molecules based on their hydrodynamic radius (size) in solution. It is a gentle, non-denaturing method ideal for purifying large biomolecules like proteins and antibodies conjugated with this compound from smaller unreacted linkers and other impurities.[1][2]

Key Principles:

  • Larger molecules (the conjugate) elute first as they are excluded from the pores of the chromatography resin.

  • Smaller molecules (unreacted linker, quenching agents) penetrate the pores and have a longer path, thus eluting later.

Typical Experimental Parameters for SEC:

ParameterRecommendation
Column Zenix SEC-150 (or similar, with appropriate pore size for the conjugate)[3]
Mobile Phase 150 mM Phosphate Buffer, pH 7.0[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 214 nm and/or 280 nm for proteins, 309 nm for DBCO
Sample Volume 20 µL (for analytical scale)
Temperature Ambient

Protocol: SEC Purification of a this compound Conjugated Protein

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (e.g., 150 mM phosphate buffer, pH 7.0) at the desired flow rate.

  • Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The conjugated protein will typically elute in the initial fractions, while smaller unreacted molecules will elute later.

  • Analysis: Analyze the collected fractions by UV-Vis spectrophotometry (A280 for protein, A309 for DBCO) and/or SDS-PAGE to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure conjugate.

Workflow for SEC Purification

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC cluster_analysis Analysis & Pooling Reaction Crude Reaction Mixture Filter 0.22 µm Filtration Reaction->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Column Equilibrate->Inject Elute Elute & Collect Fractions Inject->Elute Analyze Analyze Fractions (UV/SDS-PAGE) Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Purified_Product Purified_Product Pool->Purified_Product Purified Conjugate

Caption: Workflow for SEC purification of this compound conjugates.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase retains hydrophobic molecules, which are then eluted by an increasing concentration of an organic solvent. The bulky, hydrophobic DBCO group increases the hydrophobicity of a molecule, causing it to have a longer retention time on an RP-HPLC column compared to its unlabeled counterpart. This method is well-suited for purifying smaller conjugates like peptides and oligonucleotides.

Key Principles:

  • The hydrophobic DBCO group on the conjugate increases its retention on the C18 column.

  • A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute molecules, with more hydrophobic compounds eluting at higher organic concentrations.

Typical Experimental Parameters for RP-HPLC:

ParameterRecommendation
Column C18 column (e.g., 3-5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5% to 95% Mobile Phase B over 20-60 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm (peptide bonds), 260 nm (oligonucleotides), and 309 nm (DBCO)
Temperature Ambient to 40°C

Protocol: RP-HPLC Purification of a this compound Conjugated Peptide

  • System Preparation: Equilibrate the RP-HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA and filter through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the C18 column.

  • Elution and Fraction Collection: Run the gradient program to elute the bound molecules. Collect fractions corresponding to the peaks detected by the UV detector. The desired conjugate should elute as a new peak with a longer retention time than the unconjugated peptide.

  • Analysis: Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the purified conjugate.

  • Solvent Removal: Lyophilize the pooled fractions to remove the mobile phase and obtain the purified conjugate as a powder.

Workflow for RP-HPLC Purification

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture Acidify Acidify & Filter Reaction->Acidify Inject Inject Sample Acidify->Inject Equilibrate Equilibrate System Equilibrate->Inject Gradient Run Gradient & Collect Fractions Inject->Gradient Analyze Analyze Fractions (Mass Spec) Gradient->Analyze Lyophilize Pool & Lyophilize Analyze->Lyophilize Purified_Product Purified_Product Lyophilize->Purified_Product Purified Conjugate TFF_Workflow cluster_impurities Impurities Removed in Permeate Crude Crude Reaction Mixture Concentrate Concentration Step Crude->Concentrate Diafiltration Diafiltration (Buffer Exchange) Concentrate->Diafiltration Impurities1 Small Molecules Concentrate->Impurities1 Final_Concentration Final Concentration Diafiltration->Final_Concentration Impurities2 Excess Linker Diafiltration->Impurities2 Recover Recover Purified Conjugate Final_Concentration->Recover

References

Application Note: Streamlined Labeling of Oligonucleotides with DBCO-PEG9-DBCO for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides is fundamental to a wide array of applications in diagnostics, therapeutics, and biomedical research.[1] Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a robust and versatile bioconjugation method.[1][2] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] The DBCO-PEG9-DBCO linker is a bifunctional reagent that allows for the conjugation of two azide-containing molecules. This application note provides a detailed protocol for the labeling of azide-modified oligonucleotides with this compound, creating a versatile tool for advanced bioconjugation strategies. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.

Principle of the Method

The labeling process involves a direct and efficient copper-free click chemistry reaction between an azide-modified oligonucleotide and one of the DBCO groups of the this compound linker. This reaction results in a stable DBCO-labeled oligonucleotide with a free DBCO group at the terminus of the PEG linker, which is then available for subsequent conjugation to a second azide-containing molecule of interest, such as a fluorophore, a small molecule, or a protein.

Experimental Workflow

The overall experimental workflow for labeling an azide-modified oligonucleotide with this compound and subsequent purification is depicted below.

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Oligo Azide-Modified Oligonucleotide Reaction_Mix Reaction Mixture: - Azide-Oligonucleotide - this compound - Reaction Buffer Oligo->Reaction_Mix Add DBCO_Linker This compound Linker DBCO_Linker->Reaction_Mix Add Incubation Incubation (Room Temperature or 4°C) Reaction_Mix->Incubation Purification_Step Purification (e.g., HPLC, Desalting) Incubation->Purification_Step Analysis Characterization: - UV-Vis Spectroscopy - Mass Spectrometry Purification_Step->Analysis Final_Product DBCO-Labeled Oligonucleotide Analysis->Final_Product

Caption: Experimental workflow for the synthesis and purification of DBCO-oligonucleotide conjugates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to an azide-modified oligonucleotide.

Materials and Reagents
  • Azide-modified oligonucleotide (desalted or purified)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium phosphate buffer, pH 7.0-7.5

  • Nuclease-free water

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (e.g., NanoDrop)

  • Thermomixer or incubator

  • HPLC system (for purification and analysis)

  • Mass spectrometer (for characterization)

Protocol Steps
  • Preparation of Azide-Modified Oligonucleotide:

    • Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide and the this compound solution. A recommended starting point is a 2-4 fold molar excess of the this compound linker to the oligonucleotide.

    • Add the conjugation buffer to the reaction mixture. The final concentration of DMSO should not exceed 20% to maintain the integrity of the oligonucleotide.

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the DBCO-Oligonucleotide Conjugate:

    • After incubation, the unreacted this compound must be removed.

    • HPLC Purification: For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, azide-modified oligonucleotide due to the hydrophobicity of the DBCO group.

    • Desalting: For less stringent purity requirements, a desalting column can be used to remove excess reagents.

  • Quantification and Quality Control:

    • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.

    • The success of the conjugation can be monitored by observing the decrease in the DBCO absorbance peak at approximately 310 nm.

    • For detailed characterization, the final product can be analyzed by mass spectrometry to confirm the successful conjugation of the this compound linker to the oligonucleotide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the labeling reaction.

ParameterRecommended ValueNotes
Oligonucleotide Concentration1-5 mMHigher concentrations can improve reaction kinetics.
Molar Excess of this compound2-4 foldA higher excess can drive the reaction to completion but may require more stringent purification.
Final DMSO Concentration< 20%High concentrations of DMSO can affect oligonucleotide structure and stability.
Reaction TemperatureRoom Temperature or 4°C4°C incubation for longer reaction times can help maintain the stability of sensitive molecules.
Reaction Time2-4 hours to overnightReaction progress can be monitored by HPLC or UV-Vis spectroscopy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Sub-optimal molar ratio of reagents.Optimize the molar excess of the this compound linker.
Inactive DBCO reagent due to moisture.Ensure DBCO reagent is stored properly and handled in an anhydrous environment.
Incorrect pH of the reaction buffer.Ensure the conjugation buffer is within the recommended pH range of 7.0-7.5.
Difficulty in Purification Co-elution of conjugated and unconjugated species.Optimize the purification method. For HPLC, adjust the gradient and flow rate.
Degradation of Oligonucleotide Nuclease contamination.Use nuclease-free water and reagents.
Sub-optimal pH.Maintain the recommended pH of the reaction buffer.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from the individual components to the final functional conjugate ready for its downstream application.

signaling_pathway cluster_reactants Reactants cluster_reaction Copper-Free Click Chemistry cluster_product Intermediate Product cluster_application Downstream Application Azide_Oligo Azide-Modified Oligonucleotide SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Oligo->SPAAC DBCO_Linker This compound DBCO_Linker->SPAAC DBCO_Oligo DBCO-Labeled Oligonucleotide (with free DBCO) SPAAC->DBCO_Oligo Final_Conjugate Final Oligonucleotide Conjugate DBCO_Oligo->Final_Conjugate Azide_Target Azide-Modified Target Molecule (e.g., Protein, Dye) Azide_Target->Final_Conjugate

Caption: Logical flow of the this compound oligonucleotide labeling and subsequent conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DBco-PEG9-DBco Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yields in DBCO-PEG9-DBCO reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound reaction?

The this compound reaction is a type of copper-free "click chemistry," specifically a strain-promoted alkyne-azide cycloaddition (SPAAC).[1] In this reaction, the strained triple bond within the dibenzocyclooctyne (DBCO) groups readily reacts with azide (-N3) functional groups to form a stable triazole linkage.[1][2] The "PEG9" portion refers to a polyethylene glycol linker with nine repeating units, which enhances solubility and provides a flexible spacer between the two reactive DBCO groups.[3][4] This bifunctional linker is used to crosslink two azide-containing molecules.

Q2: What are the most common causes of low yield in this compound reactions?

Low or no conjugation can stem from several issues, including:

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from approaching each other effectively.

  • Reagent Degradation: DBCO reagents, particularly if functionalized with moisture-sensitive groups like NHS esters, can hydrolyze and become inactive. Improper storage can also lead to a loss of reactivity over time.

  • Suboptimal Reaction Conditions: Factors such as incorrect molar ratios of reactants, inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, or insufficient incubation time and temperature can negatively impact conjugation efficiency.

  • Solubility Issues: The inherent hydrophobicity of the DBCO group can lead to precipitation of reactants, especially when labeling proteins, which halts the reaction.

  • Incorrect Stoichiometry: Using a suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you observe minimal or no formation of your desired conjugate, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Integrity & Labeling start->check_reagents check_reagents->start Degraded/Unlabeled Reagents (Prepare Fresh/Verify Labeling) check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions (Adjust pH, etc.) check_solubility Assess Reactant Solubility check_conditions->check_solubility Conditions Seem Correct check_solubility->start Precipitation Observed (Add Co-solvent) optimize_ratio Optimize Molar Ratio check_solubility->optimize_ratio Solubility OK optimize_time_temp Optimize Incubation Time & Temperature optimize_ratio->optimize_time_temp optimize_buffer Optimize Buffer/Solvent optimize_time_temp->optimize_buffer address_sterics Address Steric Hindrance optimize_buffer->address_sterics success Improved Yield address_sterics->success

Troubleshooting workflow for low yield.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Degraded DBCO Reagent DBCO reagents, especially NHS esters, are sensitive to moisture. Ensure they are stored properly at -20°C and brought to room temperature before opening to prevent condensation. Prepare solutions in anhydrous DMSO or DMF immediately before use.
Inefficient Labeling Confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step. The degree of DBCO labeling can be determined by measuring the absorbance at 309 nm.
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) if using NHS ester chemistry for labeling, as they will compete with the reaction. Crucially, ensure all buffers are free of sodium azide (NaN₃) , as it will react with the DBCO groups and inhibit your desired reaction.
Suboptimal pH For labeling with DBCO-NHS esters, a pH range of 7.2-8.5 is common. The subsequent copper-free click reaction is efficient at a physiological pH of 7.0-7.4.
Reactant Precipitation The DBCO group is hydrophobic. If you observe precipitation, consider adding a water-miscible organic co-solvent like DMSO or DMF. Keep the final concentration of the organic solvent low (typically <10-15%) to avoid denaturation or precipitation of proteins. The PEG9 linker is designed to improve water solubility.
Steric Hindrance The PEG9 linker provides a spacer to mitigate steric hindrance. If hindrance is still suspected, consider using a longer PEG linker.

Quantitative Data Summary

The efficiency of the this compound reaction is influenced by several quantitative parameters. The following tables provide recommended starting points for optimization.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
Reaction Time 2 to 48 hoursTypical reactions proceed for 4-12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures or concentrations.
Reactant Concentration 0.5 - 5 mg/mL (for proteins)Higher concentrations can improve reaction efficiency.
Organic Co-solvent (if needed) < 10-15% DMSO or DMFUse to improve the solubility of hydrophobic DBCO-containing molecules. Exceeding this concentration may cause protein precipitation.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol outlines a general procedure for conjugating two azide-functionalized molecules using a this compound linker.

Materials:

  • Azide-functionalized molecule 1

  • Azide-functionalized molecule 2

  • This compound

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (or other amine- and azide-free buffer)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized molecules in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecules.

    • Add the this compound solution to the reaction mixture. The final concentration of DMSO or DMF should be kept below 10-15%.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Gentle mixing is recommended.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.

  • Purification:

    • After the incubation is complete, purify the conjugate to remove unreacted reagents. Size-exclusion chromatography or dialysis are common methods.

Signaling Pathways and Workflows

ReactionPathway cluster_reactants Reactants cluster_products Products Azide1 Azide-Molecule 1 Conjugate Molecule 1-PEG9-Molecule 2 (Triazole Linkages) Azide1->Conjugate + DBCO_Linker This compound DBCO_Linker->Conjugate SPAAC (Copper-Free) Azide2 Azide-Molecule 2 Azide2->Conjugate +

This compound reaction pathway.

References

Technical Support Center: Optimizing DBCO-PEG9-DBCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of DBCO-PEG9-DBCO conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for this compound conjugation?

A1: For a successful reaction, it is generally recommended to use a molar excess of one of the reactants. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule.[1][2] However, if the azide-activated molecule is of limited availability, this ratio can be inverted.[1] In the context of using this compound as a linker between two azide-containing molecules, a two-step sequential conjugation is advisable. In the first step, use a molar excess of this compound relative to the first azide-molecule to ensure all azide molecules react. After purification, in the second step, use the DBCO-PEGylated molecule in slight molar excess relative to the second azide-molecule.

Q2: What are the recommended reaction temperature and duration?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, performing the reaction overnight at 4°C is a good option. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with this conjugation?

A3: DBCO click chemistry is compatible with various solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For conjugations involving biomolecules, aqueous buffers are preferred. If the DBCO reagent has poor water solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF first and then added to the aqueous reaction mixture. It's important to keep the final concentration of the organic solvent below 20% to prevent protein precipitation.

Q4: Can I use buffers containing sodium azide?

A4: No, it is crucial to avoid buffers containing sodium azide as it will react with the DBCO groups and inhibit the desired conjugation.

Troubleshooting Guide

Issue 1: Low or No Conjugation Product

If you are observing low or no yield in your this compound conjugation, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Degraded Reagents DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters). Solution: Use fresh reagents. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.
Suboptimal Molar Ratio An incorrect molar ratio of this compound to your azide-containing molecules can lead to incomplete reactions. Solution: Optimize the molar ratio by titrating the amount of the excess reactant. Start with a 1.5 to 3-fold molar excess.
Inefficient Reaction Conditions Incorrect temperature or reaction time can hinder conjugation efficiency. Solution: If performing the reaction at 4°C, try increasing the temperature to room temperature or 37°C to accelerate the reaction rate. Extend the incubation time, in some cases up to 48 hours.
Presence of Competing Azides The presence of sodium azide in your buffers will compete with your azide-labeled molecule. Solution: Ensure all buffers are free of sodium azide.
Steric Hindrance The bulky nature of the molecules being conjugated can physically prevent the DBCO and azide groups from reacting. The PEG9 linker in this compound helps to mitigate this, but it can still be a factor with very large molecules. Solution: Consider using a longer PEG linker if steric hindrance is suspected.
pH of the Reaction Buffer The pH of the reaction buffer can affect the stability and reactivity of the molecules involved. Solution: For reactions involving NHS esters to label a molecule with DBCO, a pH of 8.5 is often used for efficient conjugation to primary amines. For the subsequent click reaction, a pH between 7 and 9 is generally recommended.

Experimental Protocols

Protocol 1: Two-Step Conjugation of Two Different Azide-Containing Molecules (Molecule A and Molecule B) using this compound

This protocol outlines the sequential conjugation of two different azide-containing molecules using a bifunctional this compound linker.

Materials:

  • Molecule A-azide

  • Molecule B-azide

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Anhydrous DMSO (if needed for dissolving this compound)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

Step 1: Conjugation of this compound to Molecule A-azide

  • Prepare Reactants:

    • Dissolve Molecule A-azide in the reaction buffer to a known concentration.

    • Dissolve this compound in a minimal amount of anhydrous DMSO before diluting it in the reaction buffer.

  • Set up the Reaction:

    • Add a 5 to 10-fold molar excess of this compound to the Molecule A-azide solution. This ensures that the majority of Molecule A-azide will be conjugated to a this compound linker.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound using a suitable purification method such as size-exclusion chromatography or HPLC. This step is critical to prevent the formation of Molecule B-linker-Molecule B homodimers in the next step.

  • Characterization:

    • Confirm the successful conjugation of Molecule A-PEG9-DBCO using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Step 2: Conjugation of Molecule A-PEG9-DBCO to Molecule B-azide

  • Prepare Reactants:

    • Dissolve the purified Molecule A-PEG9-DBCO in the reaction buffer.

    • Dissolve Molecule B-azide in the reaction buffer.

  • Set up the Reaction:

    • Add the Molecule A-PEG9-DBCO solution to the Molecule B-azide solution. A 1:1 to 1.5:1 molar ratio of Molecule A-PEG9-DBCO to Molecule B-azide is a good starting point.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final conjugate (Molecule A-PEG9-Molecule B) from unreacted starting materials using a suitable purification method.

  • Final Characterization:

    • Analyze the purity and identity of the final conjugate.

Protocol 2: Monitoring Reaction Progress

The progress of the DBCO-azide conjugation can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm. As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease.

Procedure:

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Measure the UV-Vis spectrum of each aliquot, focusing on the absorbance around 310 nm.

  • A significant reduction in the 310 nm peak indicates the consumption of DBCO and successful conjugation.

Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation A Molecule A (with Azide) Incubate1 Incubate (4-12h, RT or 4°C) A->Incubate1 DBCO1 This compound (Excess) DBCO1->Incubate1 Purify1 Purification (Remove excess DBCO) Incubate1->Purify1 Intermediate Molecule A-PEG9-DBCO Purify1->Intermediate Incubate2 Incubate (4-12h, RT or 4°C) Intermediate->Incubate2 B Molecule B (with Azide) B->Incubate2 Purify2 Purification Incubate2->Purify2 Final Final Conjugate (Molecule A-PEG9-Molecule B) Purify2->Final

Caption: Workflow for two-step this compound conjugation.

troubleshooting_logic Start Low or No Conjugation Product CheckReagents Are reagents fresh and stored correctly? Start->CheckReagents CheckRatio Is the molar ratio optimized? CheckReagents->CheckRatio Yes UseFresh Use fresh reagents CheckReagents->UseFresh No CheckConditions Are reaction conditions (temp, time) optimal? CheckRatio->CheckConditions Yes OptimizeRatio Titrate molar ratio (1.5-3x excess) CheckRatio->OptimizeRatio No CheckBuffer Is the buffer azide-free? CheckConditions->CheckBuffer Yes OptimizeConditions Increase temperature or extend incubation time CheckConditions->OptimizeConditions No ChangeBuffer Use azide-free buffer (e.g., PBS) CheckBuffer->ChangeBuffer No Success Improved Yield CheckBuffer->Success Yes UseFresh->Success OptimizeRatio->Success OptimizeConditions->Success ChangeBuffer->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Preventing Protein Aggregation During DBCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent protein aggregation during dibenzocyclooctyne (DBCO) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after adding the DBCO reagent?

Protein aggregation during DBCO conjugation is a common issue that can stem from several factors, primarily related to the physicochemical properties of the DBCO molecule and the reaction conditions.

  • Hydrophobicity of DBCO: The DBCO group itself is hydrophobic.[1][2][3] When multiple DBCO molecules are attached to a protein's surface, they can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.[1][3] This effect is more pronounced at higher labeling ratios.

  • High Molar Excess of Reagent: Using a large molar excess of a DBCO-NHS ester can lead to the precipitation of the reagent itself or cause extensive, uncontrolled modification of the protein, resulting in aggregation. Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.

  • Suboptimal Buffer Conditions: Proteins are sensitive to the pH, ionic strength, and composition of their buffer environment. If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation even before the addition of the DBCO reagent.

  • High Protein Concentration: Performing the conjugation at a high protein concentration can increase the likelihood of aggregation, as the proximity of protein molecules facilitates intermolecular interactions.

Q2: What is the best buffer to use for DBCO conjugation?

The ideal buffer maintains protein stability while allowing the conjugation reaction to proceed efficiently. Since every protein is different, there is no single "best" buffer, but there are general principles to follow. For reactions involving NHS esters to label a protein with DBCO, a pH between 7.2 and 8.5 is common. However, for the subsequent copper-free click reaction, a physiological pH (7.0-7.4) is ideal. Buffers containing primary amines, such as Tris, should be avoided during NHS ester reactions as they will compete for reaction sites.

Q3: Can the DBCO group react with molecules other than azides?

The strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific. Under physiological conditions, the DBCO group is exceptionally selective for azide groups and does not react with naturally present functional groups like amines or hydroxyls. This bioorthogonality is a key advantage of copper-free click chemistry.

Troubleshooting Guide

Problem: Protein precipitation or cloudiness is observed immediately after adding the DBCO reagent.

This is a common sign of aggregation and can be addressed by optimizing several reaction parameters.

Logical Relationship of Factors Causing Protein Aggregation

cluster_causes Primary Causes cluster_outcome Outcome Hydrophobicity Hydrophobicity Aggregation Aggregation Hydrophobicity->Aggregation HighMolarExcess High Molar Excess of DBCO HighMolarExcess->Aggregation SuboptimalBuffer Suboptimal Buffer (pH, Ionic Strength) SuboptimalBuffer->Aggregation HighProteinConc High Protein Concentration HighProteinConc->Aggregation

Caption: Factors contributing to protein aggregation during conjugation.

Optimization Strategies

Optimizing key reaction parameters is crucial for successful conjugation with minimal aggregation. Start with the recommended conditions in the table below and adjust based on your specific protein's characteristics.

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS 5-20 foldFor sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed. For robust proteins (>1 mg/mL), start with a 10-20 fold excess. A molar excess of 5-10 is often optimal to maximize yield while avoiding precipitation.
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the protein concentration.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can help to slow down the aggregation process, but may require longer incubation times (4-12 hours or overnight).
Reaction Time 1-12 hoursMonitor the reaction progress to determine the optimal time. For sensitive proteins, shorter reaction times are preferable.
Solvent Concentration <15-20%If the DBCO reagent is dissolved in an organic solvent like DMSO or DMF, keep the final concentration in the reaction mixture low to avoid protein denaturation and precipitation.

Q4: My protein is still aggregating. What other troubleshooting steps can I take?

If you have optimized the reaction conditions and buffer but still observe aggregation, consider the following strategies.

Advanced Troubleshooting Decision Tree

Start Protein Aggregation Still Occurs PEGylated Use a PEGylated DBCO Reagent? Start->PEGylated BufferScreen Perform Pre-reaction Buffer Screen? PEGylated->BufferScreen No Success Aggregation Minimized PEGylated->Success Yes Purify Purify Immediately After Conjugation? BufferScreen->Purify No BufferScreen->Success Yes SiteSpecific Consider Site-Specific Labeling? Purify->SiteSpecific No Purify->Success Yes SiteSpecific->Success Yes Consult Consult Literature for Specific Protein SiteSpecific->Consult No

Caption: Troubleshooting decision tree for protein aggregation.

  • Use a PEGylated DBCO Reagent: Many DBCO-NHS esters are available with integrated polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS). The hydrophilic PEG spacer can help mitigate the hydrophobicity of the DBCO moiety, reducing the tendency for aggregation.

  • Perform a Pre-reaction Buffer Screen: Before committing a large amount of protein, screen a variety of buffer conditions to find the one that best maintains your protein's solubility and stability.

  • Purify Immediately After Conjugation: Once the reaction is complete, immediately purify the conjugated protein from excess DBCO reagent and any aggregates that may have formed. Size-exclusion chromatography (SEC) or dialysis are effective methods.

  • Consider Site-Specific Labeling: If your protein has many surface lysines, random labeling with DBCO can lead to heterogeneous products with a higher chance of aggregation. If possible, consider engineering a specific site (e.g., a single cysteine or an unnatural amino acid) for controlled, site-specific conjugation.

Table 2: Buffer Additives to Reduce Protein Aggregation

AdditiveConcentrationMechanism of Action
Arginine/Glutamate 50-500 mMSuppresses aggregation by binding to charged and hydrophobic regions.
Non-ionic Detergents (e.g., Tween 20) 0.01-0.1%Can help to solubilize proteins and prevent hydrophobic interactions.
Glycerol 5-20%Acts as a cryoprotectant and can stabilize proteins.
Reducing Agents (e.g., TCEP, DTT) 1-5 mMPrevents the formation of non-native disulfide bonds, which can cause aggregation. Note: Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry.

Experimental Protocols

Protocol: General Procedure for DBCO-NHS Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (lysine residues).

1. Materials and Reagent Preparation:

  • Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure any stabilizing additives from previous purification steps (like BSA or gelatin) have been removed.

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

2. Conjugation Reaction:

  • Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. It is recommended to add the DBCO-NHS ester dropwise while gently vortexing to avoid localized high concentrations that can cause precipitation.

  • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours. The optimal time may need to be determined empirically.

3. Quenching and Purification:

  • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted DBCO-NHS ester.

  • Purify the DBCO-labeled protein from the excess reagent and any byproducts using a desalting column, spin filtration, or dialysis against your desired storage buffer.

4. Characterization and Storage:

  • Determine the degree of labeling by measuring the absorbance of the conjugate at ~280 nm (for protein) and ~309 nm (for DBCO).

  • Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).

  • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol.

Experimental Workflow for DBCO Conjugation and Optimization

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_optimization Optimization Loop A Prepare Protein (1-5 mg/mL in amine-free buffer) C Add DBCO-NHS to Protein (5-20x excess) A->C B Prepare DBCO-NHS Ester Stock (10 mM in DMSO) B->C D Incubate (1h @ RT or 4-12h @ 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (SEC, Dialysis) E->F G Characterize (DOL, DLS/SEC) F->G H Aggregation Observed? G->H H->G No, Proceed I Adjust Parameters: - Molar Excess - Protein Conc. - Buffer Additives - Use PEGylated DBCO H->I Yes I->C Re-run Reaction

Caption: Experimental workflow for DBCO conjugation and optimization.

References

Technical Support Center: Strain-Promoted Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strain-promoted click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions encountered in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).

I. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful bioorthogonal reaction that joins azides and strained cyclooctynes. While highly selective, certain side reactions can occur, leading to issues such as low yield and background signal.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in SPAAC?

A1: The most prevalent side reaction is the thiol-yne reaction, where the strained cyclooctype reacts with free thiol groups, such as those found in cysteine residues of proteins.[2][3] This azide-independent labeling can lead to non-specific background signals and reduced yield of the desired conjugate.[2][3]

Q2: How much faster is the desired SPAAC reaction compared to the thiol-yne side reaction?

A2: The desired SPAAC reaction is significantly faster. For instance, the second-order rate constant for the reaction of bicyclo[6.1.0]nonyne (BCN) with an azide is approximately 10⁻¹ M⁻¹s⁻¹, whereas the rate constant for its reaction with a thiol is around 10⁻⁴ M⁻¹s⁻¹. This means the desired reaction is about 1000 times faster.

Q3: Which cyclooctynes are most susceptible to the thiol-yne side reaction?

A3: More activated and strained cyclooctynes, such as dibenzocyclooctyne (DIBO), azadibenzocyclooctyne (DIBAC), and bicyclo[6.1.0]nonyne (BCN), have been shown to be reactive towards thiols.

Q4: Are there other potential side reactions in SPAAC?

A4: Yes, other less common side reactions include:

  • Reaction with inorganic azides: Sodium azide (NaN₃), often used as a preservative, can react with cyclooctynes, quenching their reactivity towards the intended organic azide.

  • Instability under acidic conditions: Some cyclooctynes, like BCN, can be prone to degradation under acidic conditions.

  • Decomposition of reactants: Both the cyclooctyne and the azide can be unstable under certain reaction conditions, such as elevated temperatures.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Solutions
High background signal/Non-specific labeling Reaction of cyclooctyne with free thiols (thiol-yne reaction).1. Thiol Alkylation: Pre-incubate your protein sample with a thiol-alkylating agent like iodoacetamide (IAM) to block free cysteine residues before adding the cyclooctyne. 2. Use of Sacrificial Thiols: In some cases, a low concentration of a non-peptidyl thiol like β-mercaptoethanol can be added to compete with peptidylcysteines for reaction with the cyclooctyne.
Low or no product yield 1. Incorrect stoichiometry: An improper ratio of azide to cyclooctyne. 2. Degradation of reagents: The cyclooctyne or azide may have degraded due to improper storage or handling. 3. Reaction with sodium azide: Presence of sodium azide in buffers. 4. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer.1. Optimize Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of one reagent to drive the reaction to completion. 2. Verify Reagent Integrity: Use freshly prepared solutions and verify the purity of your reagents. 3. Buffer Exchange: Ensure all buffers are free of sodium azide. 4. Optimize Conditions: Screen different buffer systems (e.g., HEPES, PBS) and pH values (typically pH 7-8).
Unexpected peaks in Mass Spectrometry data Formation of thiol-yne adducts or other side products.1. Calculate Mass Differences: Look for mass additions corresponding to the mass of your cyclooctyne on cysteine-containing peptides. 2. Perform Control Experiments: Run the reaction without the azide to see if the unexpected peaks still form.
Quantitative Data Summary
Reaction Cyclooctyne Reactant Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
SPAAC (Desired Reaction) DBCOBenzyl Azide~0.6 - 1.0
DIBOBenzyl Azide~0.3 - 0.7
BCNBenzyl Azide~0.06 - 0.1
Thiol-Yne (Side Reaction) BCNThiol~1 x 10⁻⁴

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.

Experimental Protocols
  • Protein Preparation: Prepare your protein sample containing free cysteine residues in a suitable buffer (e.g., PBS, pH 7.4).

  • IAM Treatment: Add a solution of iodoacetamide (IAM) to the protein sample to a final concentration of 10 mM.

  • Incubation: Incubate the mixture for 30 minutes at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing reagent like DTT, but this may interfere with subsequent steps if not removed.

  • Removal of Excess IAM: Remove excess IAM by size-exclusion chromatography or dialysis.

  • SPAAC Reaction: Proceed with your standard SPAAC protocol by adding the cyclooctyne reagent to the IAM-treated protein.

  • Sample Preparation: After the SPAAC reaction, digest the protein sample into smaller peptides using a protease like trypsin.

  • LC Separation: Separate the peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • MS Analysis: Analyze the eluting peptides using a mass spectrometer.

  • Data Analysis: Search the MS/MS data for peptide masses that correspond to the original peptide sequence plus the mass of the cyclooctyne adduct. The modification will be localized to cysteine-containing peptides.

II. Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC is a bioorthogonal reaction that offers exceptionally fast kinetics, often significantly faster than SPAAC, by reacting a strained alkyne with a nitrone.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in SPANC?

A1: The most frequently encountered side reaction is the hydrolysis of acyclic nitrones in aqueous media. This can reduce the concentration of the active nitrone, leading to lower yields.

Q2: Are some nitrones more stable than others?

A2: Yes, endocyclic (cyclic) nitrones have demonstrated greater stability in aqueous conditions compared to their acyclic counterparts, making them a better choice for many biological applications.

Q3: Can nitrones react with other biological molecules?

A3: While generally bioorthogonal, nitrones are 1,3-dipoles and can potentially undergo cycloaddition reactions with other endogenous molecules, although this is less common than hydrolysis. They can also react with reactive nitrogen species.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Solutions
Low product yield 1. Nitrone Hydrolysis: The nitrone is degrading in the aqueous reaction buffer. 2. Suboptimal pH: The pH of the buffer may be promoting hydrolysis. 3. Steric Hindrance: Bulky substituents on the nitrone or near the reaction site on the biomolecule can slow down the reaction.1. Use Endocyclic Nitrones: Switch to a more stable cyclic nitrone. 2. Optimize pH: Screen a range of pH values. While SPANC can proceed over a range of pHs, the stability of the nitrone may be pH-dependent. 3. Modify Linker: If possible, use a longer linker on your nitrone or alkyne to reduce steric hindrance.
Reaction fails to go to completion Low concentration of reactants: As the reaction progresses, the decreasing concentration of reactants slows down the rate.1. Increase Initial Concentrations: If possible, start with higher concentrations of your alkyne and nitrone. 2. Use a More Reactive Alkyne: Consider using a more strained cyclooctyne to increase the reaction rate.
Multiple products observed Rearrangement of the isoxazoline product: The initial cycloadduct may undergo rearrangement.1. Analyze by LC-MS and NMR: Characterize the different products to understand the rearrangement pathway. 2. Modify Reaction Conditions: Altering the solvent or temperature may disfavor the rearrangement.
Experimental Protocols
  • Reaction Setup: Set up your SPANC reaction under the desired conditions (buffer, pH, temperature).

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding a large excess of a fast-reacting azide to consume any remaining cyclooctyne, or by rapid freezing.

  • Sample Preparation: Prepare the quenched aliquots for HPLC analysis. This may involve protein precipitation followed by centrifugation to remove larger biomolecules.

  • HPLC Analysis: Inject the samples onto a reverse-phase HPLC column and elute with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Detection and Quantification: Monitor the elution profile using a UV detector at a wavelength where the nitrone, alkyne, and product absorb. The disappearance of the nitrone peak and the appearance of the product peak can be quantified by integrating the peak areas. A peak corresponding to the hydrolysis product of the nitrone may also be observed and quantified.

III. Visualizations

To aid in understanding the experimental workflows and relationships, the following diagrams are provided.

SPAAC_Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Yield or No Product Reagent_Degradation Reagent Degradation Low_Yield->Reagent_Degradation Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions High_Background High Background Signal Thiol_Yne Thiol-Yne Side Reaction High_Background->Thiol_Yne Block_Thiols Block Thiols (e.g., IAM) Thiol_Yne->Block_Thiols Check_Reagents Verify Reagent Purity Reagent_Degradation->Check_Reagents Optimize_Reaction Optimize pH, Temp., Buffer Suboptimal_Conditions->Optimize_Reaction

SPAAC Troubleshooting Workflow

SPANC_Side_Reaction_Pathway Nitrone Acyclic Nitrone Desired_Product SPANC Product (Isoxazoline) Nitrone->Desired_Product SPANC Reaction Side_Product Hydrolysis Products Nitrone->Side_Product Hydrolysis (Side Reaction) Alkyne Strained Alkyne Alkyne->Desired_Product H2O H₂O (Aqueous Buffer) H2O->Side_Product

SPANC Reaction and Hydrolysis Side Reaction

Thiol_Yne_Detection_Workflow Start SPAAC Reaction Mixture Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion LC_Separation HPLC Separation of Peptides Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Database Search for Modified Peptides MS_Analysis->Data_Analysis Result Identification of Thiol-Yne Adducts Data_Analysis->Result

References

Technical Support Center: Purifying PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of PEGylated bioconjugates.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Poor Separation of PEGylated Conjugate from Unreacted Protein

Symptoms:

  • Co-elution of the PEGylated product and the native protein in Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Low purity of the final PEGylated product, with significant contamination from the starting protein.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Resolution in SEC Optimize the SEC column and mobile phase. Use a column with a smaller pore size or a longer column to enhance separation based on hydrodynamic radius. Consider adding agents like arginine to the mobile phase to reduce non-specific interactions that can cause peak broadening.[1][2]
Similar Charge Properties in IEX Adjust the pH of the mobile phase to maximize the charge difference between the native protein and the PEGylated conjugate. The PEG chains can shield the protein's surface charges, altering its isoelectric point (pI). A pH gradient elution can also be employed to improve separation.[][4][5]
Suboptimal IEX Resin Choice Select a resin with an appropriate pore size and ligand density. For larger PEGylated proteins, resins with larger pores may be necessary to allow for effective binding and elution.
Incomplete Conjugation Reaction Optimize the PEGylation reaction conditions (e.g., stoichiometry of PEG reagent to protein, reaction time, pH, and temperature) to drive the reaction towards completion and minimize the amount of unreacted protein.

Experimental Protocol: Optimizing IEX for Separation of Native and PEGylated Lysozyme

This protocol is adapted from a study on the characterization of PEGylated lysozyme.

  • Column: TSKgel SP-5PW(20) cation exchange column.

  • Mobile Phase A: 20 mM phosphate buffer, pH 6.0.

  • Mobile Phase B: 20 mM phosphate buffer + 1 M NaCl, pH 6.0.

  • Gradient: A linear gradient from 0% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the PEGylation reaction mixture in Mobile Phase A.

  • Analysis: The native, mono-PEGylated, and di-PEGylated lysozyme species should elute at different salt concentrations due to the shielding of positive charges by the PEG chains.

Troubleshooting Workflow for Poor Separation

G Troubleshooting: Poor Protein Separation start Poor separation of PEGylated conjugate and native protein check_method Which purification method was used? start->check_method sec Size Exclusion Chromatography (SEC) check_method->sec SEC iex Ion Exchange Chromatography (IEX) check_method->iex IEX optimize_sec Optimize SEC: - Use longer column - Decrease pore size - Add arginine to mobile phase sec->optimize_sec optimize_iex Optimize IEX: - Adjust pH - Modify salt gradient - Try different resin iex->optimize_iex check_reaction Incomplete Reaction? optimize_sec->check_reaction optimize_iex->check_reaction optimize_reaction Optimize PEGylation reaction: - Adjust stoichiometry - Increase reaction time check_reaction->optimize_reaction Yes end_fail Separation Still Poor check_reaction->end_fail No end_success Successful Separation optimize_reaction->end_success G Separating Multi-PEGylated Species and Isomers start Heterogeneous mixture of PEGylated species check_reaction_type Site-Specific PEGylation? start->check_reaction_type random_peg Random PEGylation check_reaction_type->random_peg No site_specific Site-Specific Reaction check_reaction_type->site_specific Yes purification_strategy Select Purification Strategy random_peg->purification_strategy optimize_reaction Optimize site-specific reaction chemistry site_specific->optimize_reaction optimize_reaction->purification_strategy iex Ion Exchange Chromatography (IEX) (Primary Choice) purification_strategy->iex hic Hydrophobic Interaction Chromatography (HIC) (Orthogonal Method) iex->hic sec Size Exclusion Chromatography (SEC) (For removing unreacted PEG) hic->sec analyze Analyze fractions by Mass Spectrometry sec->analyze result Isolated Species analyze->result

References

Technical Support Center: Purification of Biomolecules after DBCO-PEG9-DBCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted DBCO-PEG9-DBCO from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after a conjugation reaction?

The most common methods for removing small molecules like this compound from larger biomolecules (e.g., antibodies, proteins) are based on size-exclusion principles. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: This method utilizes a porous resin to separate molecules based on their size. Larger conjugated biomolecules will pass through the column more quickly, while the smaller, unreacted this compound molecules are retained longer, allowing for their effective removal. Spin desalting columns are a convenient format for this application.[1][2]

  • Dialysis: This technique involves placing the reaction mixture within a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[3][4] The membrane is placed in a large volume of buffer, and the smaller, excess this compound diffuses out of the membrane, while the larger conjugated molecule is retained inside.[3]

  • Tangential Flow Filtration (TFF) / Diafiltration: For larger sample volumes, TFF is an efficient method that uses a membrane to separate molecules by size. The reaction mixture is passed tangentially across the membrane surface, and with the continuous addition of fresh buffer (diafiltration), the smaller impurities like unreacted this compound are washed away.

Q2: How do I choose the right purification method for my experiment?

The choice of purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, and the required level of purity. The table below provides a general guideline for selecting the appropriate method.

Q3: How can I confirm that the unreacted this compound has been successfully removed?

Successful removal of unreacted this compound can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309 nm. A significant decrease in the ratio of absorbance at 309 nm to the absorbance of the biomolecule (e.g., 280 nm for proteins) after purification indicates successful removal of the excess DBCO reagent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of the conjugated product after purification. Non-specific binding to the chromatography resin or membrane. - For SEC, ensure the column is properly equilibrated with the running buffer. - For dialysis, ensure the chosen membrane is compatible with your biomolecule and buffer conditions. - For TFF, select a membrane with low protein-binding characteristics.
Precipitation of the conjugate. - Ensure the buffer conditions (pH, ionic strength) are optimal for your biomolecule's stability. - Consider adding solubilizing agents like non-ionic detergents (e.g., Polysorbate 20) to your buffers.
Inefficient removal of excess this compound. Inappropriate column size or MWCO. - For SEC, choose a column with a fractionation range appropriate for separating your conjugate from the small this compound molecule (MW ~773 Da). - For dialysis, select a membrane with a MWCO that is significantly smaller than your conjugate but large enough to allow the free passage of this compound (e.g., 2K or 3.5K MWCO for a large protein).
Insufficient buffer exchange during dialysis. - Use a large volume of dialysis buffer (at least 100-fold the sample volume). - Perform at least three buffer changes over a 12-24 hour period to maintain a high concentration gradient.
Suboptimal flow rate in TFF. - Optimize the transmembrane pressure and cross-flow rate to maximize the removal of small molecules while minimizing product loss.
Aggregation of the final product. Increased hydrophobicity of the conjugate. - Add excipients such as polysorbates or polyethylene glycols to the final formulation buffer to prevent aggregation.
Inappropriate buffer conditions. - Maintain the pH of the solution away from the isoelectric point (pI) of the protein. - Screen different buffer formulations to find one that maximizes the stability of the conjugate.

Quantitative Data

The following table summarizes the typical performance of different purification methods for the removal of small molecules from macromolecular samples. Please note that the actual efficiency can vary depending on the specific experimental conditions.

Purification Method Typical Removal Efficiency of Small Molecules Typical Product Recovery Processing Time
Size Exclusion Chromatography (Spin Column) >95%>90%< 15 minutes
Dialysis >99%>85%12 - 48 hours
Tangential Flow Filtration (TFF) >99.5%>95%1 - 4 hours

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column

This method is ideal for the rapid purification of small-volume samples.

  • Column Preparation: Select a spin column with an appropriate molecular weight cut-off (MWCO) (e.g., 7K for most antibodies) and bed volume for your sample.

  • Equilibration:

    • Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions.

    • Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column.

    • Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply the entire reaction mixture to the center of the packed resin bed.

  • Elution: Centrifuge the column according to the manufacturer’s protocol (typically at 1,000 - 1,500 x g for 2 minutes). The purified conjugate will be in the collection tube, while the excess this compound will be retained in the column resin.

Protocol 2: Removal of Unreacted this compound using Dialysis

This method is suitable for larger sample volumes where processing time is not a critical factor.

  • Membrane Preparation: Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5K for a large protein). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.

  • Sample Loading: Load the reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped. Securely clamp the tubing or seal the cassette.

  • Dialysis:

    • Place the sealed cassette/tubing into a beaker containing a large volume of the desired buffer (e.g., 1L of PBS for a 1 mL sample).

    • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer.

    • Repeat the buffer change at least twice more, with a final dialysis step proceeding overnight to ensure complete removal of the small molecule.

  • Sample Recovery: Carefully remove the cassette/tubing from the buffer. Recover the purified sample using a syringe or by carefully opening the tubing.

Visualizations

experimental_workflow_sec cluster_prep Column Preparation cluster_purification Purification cluster_collection Collection p1 Select Spin Column p2 Equilibrate with Buffer p1->p2 Centrifuge pu1 Load Sample p2->pu1 pu2 Centrifuge pu1->pu2 c1 Collect Purified Conjugate pu2->c1 c2 Discard Column (with unreacted DBCO) pu2->c2

Caption: Workflow for removing excess DBCO reagent via a spin desalting column.

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery d1 Select Dialysis Membrane (MWCO) d2 Load Sample into Cassette/Tubing d1->d2 di1 Immerse in Large Volume of Buffer d2->di1 di2 Stir Gently (4°C) di1->di2 di3 Change Buffer (3x over 12-24h) di2->di3 r1 Remove Cassette/Tubing di3->r1 r2 Recover Purified Sample r1->r2

Caption: Workflow for removing excess DBCO reagent via dialysis.

References

Technical Support Center: Characterization of DBCO-PEG9-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG9-DBCO conjugates. This resource provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting guidance for the analytical characterization of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the successful synthesis and purity of this compound?

The successful synthesis and purity of a this compound conjugate are typically confirmed using a combination of chromatographic and spectroscopic techniques. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] Each technique provides unique and complementary information regarding the structure, molecular weight, and purity of the conjugate.

A general workflow for characterization is outlined below.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Initial Confirmation cluster_2 Phase 3: Structural Verification cluster_3 Phase 4: Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Flash Chromatography, HPLC) Synthesis->Purification HPLC HPLC Analysis (Purity & Retention Time Shift) Purification->HPLC UV_Vis UV-Vis Spectroscopy (Confirm DBCO presence) Purification->UV_Vis MS Mass Spectrometry (Confirm Molecular Weight) HPLC->MS NMR NMR Spectroscopy (Confirm Covalent Structure) HPLC->NMR Final Characterized This compound MS->Final NMR->Final

Caption: General experimental workflow for conjugate synthesis and characterization.
Q2: How do I use HPLC to analyze my this compound conjugate?

Reverse-Phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of your conjugate and confirming successful conjugation.[2] The principle lies in the separation of molecules based on hydrophobicity. The addition of two bulky, hydrophobic DBCO groups to the hydrophilic PEG9 linker will significantly alter its retention time on a C18 column.

Expected Outcome: Successful conjugation is indicated by the appearance of a new peak that has a significantly longer retention time compared to the PEG9 precursor. You can also monitor the consumption of the starting materials.[2]

Data Summary: Typical RP-HPLC Parameters

Parameter Recommendation Purpose
Column C18 silica gel (e.g., 10 µm, 10 x 250 mm)[3][4] Standard for separating hydrophobic molecules.
Mobile Phase A 0.1% TFA in Water Acidic modifier to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFA Organic solvent to elute hydrophobic compounds.
Gradient 5% to 95% Mobile Phase B over 30-60 min A broad gradient is a good starting point for method development.
Flow Rate 1-2 mL/min Typical analytical flow rate.

| Detection | UV at 254 nm and ~309 nm | 254 nm for general aromatics and 309 nm for the specific DBCO absorbance. |

Detailed Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Dissolve a small amount of your purified this compound conjugate in the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Standard Preparation: Prepare a standard solution of the unconjugated PEG9 starting material in the same manner.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with your C18 column at the initial gradient condition (e.g., 95% A, 5% B).

    • Set the UV detector to monitor at 254 nm and 309 nm.

  • Analysis:

    • Inject the unconjugated PEG9 standard to determine its retention time.

    • Inject your purified this compound sample.

  • Data Interpretation: Compare the chromatograms. A successful synthesis will show a major peak at a later retention time than the PEG9 standard, indicating increased hydrophobicity from the two DBCO groups. Purity can be estimated by integrating the area of the product peak relative to the total peak area.

Q3: My mass spectrum for the conjugate looks very complex and broad. Why is this, and how can I get a clearer signal?

This is a common challenge when analyzing PEGylated molecules. The complexity arises from two main factors:

  • Polydispersity of PEG: Even with a discrete PEG linker like PEG9, there can be some molecular weight distribution, leading to a series of peaks separated by the mass of the ethylene glycol unit (44 Da).

  • Multiple Charge States: During electrospray ionization (ESI-MS), large molecules like PEG conjugates can acquire multiple positive charges, leading to a congested spectrum with many overlapping charge envelopes.

To simplify the spectrum, you can use a charge-stripping agent, such as a volatile amine like triethylamine (TEA), added post-column before the mass spectrometer. This reduces the number of charges on the molecule, collapsing the complex envelopes into fewer, more easily interpretable peaks.

Data Summary: Mass Spectrometry of PEGylated Compounds

Technique Ionization Source Key Advantage Common Issue Solution
LC-MS ESI (Electrospray Ionization) Easily coupled with HPLC for online separation and analysis. Spectral congestion from multiple charge states. Post-column addition of an amine (e.g., TEA) to reduce charge complexity.

| MALDI-TOF | MALDI (Matrix-Assisted Laser Desorption/Ionization) | Often produces singly charged ions, simplifying spectra. | Can be less readily automated than ESI. | N/A |

Detailed Experimental Protocol: LC-MS with Post-Column Amine Addition

  • LC Setup: Use the RP-HPLC method described in Q2.

  • MS Setup:

    • Couple the HPLC outlet to the ESI source of your mass spectrometer (e.g., a Q-TOF).

    • Set the mass spectrometer to acquire data in positive ion mode over a suitable m/z range (e.g., 500-3000 m/z).

  • Post-Column Infusion:

    • Use a syringe pump to deliver a solution of 0.2-1% triethylamine (TEA) in a solvent like isopropanol/acetonitrile.

    • Connect the syringe pump to the HPLC flow path using a T-connector placed between the column outlet and the MS inlet.

    • Set the infusion flow rate to be low (e.g., 10-20 µL/min) to avoid significant dilution.

  • Analysis: Inject the sample. The infused TEA will mix with the column eluent, reducing the charge state of the analyte as it enters the mass spectrometer.

  • Data Processing: Use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum. This will show the molecular weight distribution of your conjugate. The expected mass for this compound can be calculated from its chemical formula (e.g., C58H70N4O13 for Bis-DBCO-NHCO-PEG9 has a molecular weight of 1031.21).

Q4: What characteristic signals should I look for in the ¹H NMR spectrum to confirm the structure of this compound?

¹H NMR spectroscopy is an excellent tool for confirming the covalent structure of the conjugate by identifying the characteristic protons of both the DBCO and PEG moieties.

Expected Outcome: The spectrum should clearly show signals corresponding to the aromatic protons of the two DBCO end-groups and the repeating methylene protons of the PEG9 chain. The integration of these peaks can also provide information on the ratio of DBCO to PEG units, confirming the disubstituted structure.

Data Summary: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

Moiety Protons Chemical Shift (δ, ppm) Multiplicity Reference
DBCO Aromatic Protons 7.27 - 7.51 Multiplet (m)
PEG Backbone Methylene (-O-CH₂-CH₂-) ~3.63 Singlet (s) or Multiplet (m)

| PEG | Methylene adjacent to DBCO linkage | Varies (e.g., 3.3-4.2) | Varies | |

Note: The exact chemical shifts can vary depending on the solvent and the specific linkage chemistry between the DBCO and PEG components.

Detailed Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Identify the multiplet in the aromatic region (7.2-7.5 ppm) corresponding to the DBCO protons.

    • Identify the large, often singlet-like peak around 3.6 ppm corresponding to the core ethylene glycol units of the PEG chain.

    • Integrate the peaks. The ratio of the integrals for the DBCO aromatic protons to the PEG methylene protons should be consistent with the structure of a disubstituted this compound molecule. For large PEG chains, be aware that ¹³C satellite peaks can appear near the main PEG signal and may complicate integration if not accounted for.

Troubleshooting Guide

Problem: Low or no yield of the final conjugate after the reaction.

A low or failed conjugation reaction can be due to issues with the starting materials, reaction conditions, or purification process. The following guide provides a logical workflow for troubleshooting.

G Start Low Conjugation Yield Check_Reagents 1. Verify Starting Materials Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions Start->Check_Conditions Check_Purification 3. Review Purification Method Start->Check_Purification Reagent_DBCO Is DBCO reagent active? (Hydrolysis sensitive) Check_Reagents->Reagent_DBCO DBCO stability Reagent_Purity Are starting materials pure? (Check by HPLC/MS) Check_Reagents->Reagent_Purity Purity Cond_Solvent Is the solvent appropriate? (e.g., dry DMF/DMSO) Check_Conditions->Cond_Solvent Solvent Choice Cond_Buffer Is the buffer compatible? (Avoid primary amines like Tris) Check_Conditions->Cond_Buffer Buffer Choice Cond_Stoich Is the molar ratio correct? (Use excess DBCO reagent) Check_Conditions->Cond_Stoich Stoichiometry Cond_Time Is reaction time sufficient? (Try longer incubation) Check_Conditions->Cond_Time Time/Temp

Caption: Troubleshooting workflow for low-yield conjugation reactions.
Potential CauseRecommended Solution
Degradation of DBCO Reagent DBCO reagents, especially NHS esters, can be moisture-sensitive and prone to hydrolysis. Always equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.
Incorrect Buffer Composition If using an NHS ester to attach DBCO to a molecule, avoid buffers containing primary amines (e.g., Tris or glycine), as they will compete with the target molecule for reaction. A phosphate or HEPES buffer at pH 7.2-8.5 is generally recommended for NHS ester reactions.
Suboptimal Reaction Conditions Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions are generally efficient, but kinetics can be slow at very low concentrations. Increase the concentration of reactants if possible. While the reaction proceeds well at room temperature, gentle heating to 37°C or increasing the incubation time can improve efficiency.
Inefficient Purification The product may be lost during purification. Ensure your purification method (e.g., HPLC or column chromatography) is optimized to separate the more hydrophobic product from the starting materials. Use a shallow gradient in HPLC to achieve better resolution.
Low Purity of Starting Materials Impurities in either the PEG linker or the DBCO reagent can interfere with the reaction. Verify the purity of all starting materials by HPLC or MS before beginning the synthesis.

References

Technical Support Center: DBCO-PEG9-DBCO Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the impact of pH on the reaction kinetics of DBCO-containing reagents in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a DBCO-azide (SPAAC) reaction?

A2: While SPAAC reactions can proceed over a range of pH values, the optimal pH is typically between 7.0 and 8.5 for most bioconjugation applications. Studies have shown that higher pH values generally increase the reaction rate.[1][2] However, the ideal pH can be buffer-dependent and should be optimized for your specific reactants to balance reaction efficiency with the stability of the molecules involved.[3]

Q2: How does pH affect the stability of the DBCO group on my DBCO-PEG9-DBCO reagent?

A2: The DBCO group is generally stable in the pH range of 6-9, which is common for bioconjugation.[4] However, prolonged exposure to strongly acidic conditions (e.g., pH < 5) can lead to degradation of the strained alkyne.[5] At pH values above 8.5, other functional groups on your molecules, such as esters, may become susceptible to hydrolysis. For working solutions, good stability is observed at pH 7.4 for at least 24 hours at room temperature.

Q3: Why is the SPAAC reaction rate influenced by pH?

A3: The pH of the reaction medium can significantly affect the charge state of the reactants through protonation or deprotonation. This is particularly relevant if your azide-containing molecule has acidic or basic functional groups (e.g., amines on lysine residues, carboxylic acids on aspartate/glutamate). Changes in the charge state can alter the electronic properties and solubility of the reactants, thereby influencing the reaction kinetics.

Q4: Are certain buffers recommended or discouraged for this reaction?

A4: Yes, buffer choice is critical as it can significantly impact reaction rates.

  • Recommended: Buffers like HEPES and borate have been shown to facilitate higher reaction rates compared to others. Phosphate-buffered saline (PBS) is widely used and generally compatible, though it may result in slower kinetics compared to HEPES.

  • Use with Caution: If you are using an NHS-ester to attach the DBCO or azide label to a protein, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction. Also, avoid any buffers containing sodium azide (NaN₃), as it will react with the DBCO reagent.

Troubleshooting Guide

Problem: My reaction yield is very low or zero.

Possible Cause Solution
Suboptimal pH The pH may be too low, slowing the reaction, or too high/low, causing reagent degradation. Perform a pH optimization screen using a series of buffers from pH 6.5 to 8.5.
Reagent Instability The this compound reagent may have degraded due to improper storage or prolonged exposure to harsh pH conditions. Use freshly prepared aqueous solutions and ensure the solid reagent is stored at -20°C, protected from light and moisture.
Solubility Issues One or both of your reactants may have poor solubility in the chosen buffer, leading to a slow or incomplete reaction. Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (typically 5-10%) to improve solubility.
Steric Hindrance Bulky groups near the azide or DBCO reactive sites can physically block the reaction. If possible, redesign the linker on your azide-containing molecule to be longer or more flexible.
Incorrect Stoichiometry An improper ratio of DBCO to azide can limit the yield. Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.

Problem: The reaction is proceeding too slowly.

Possible Cause Solution
Low Reactant Concentration SPAAC is a second-order reaction, so its rate is dependent on the concentration of both reactants. Increase the concentration of one or both reactants if your biomolecules can tolerate it.
Non-optimal Buffer/pH As noted in the FAQs, buffer choice and pH have a strong influence on kinetics. Switch to a buffer known to promote faster rates, such as HEPES, or increase the pH of your current buffer system towards 8.0-8.5.
Low Temperature Reactions are typically slower at lower temperatures. If your molecules are stable, consider running the reaction at room temperature (25°C) or 37°C instead of 4°C.
Data Presentation: Impact of pH and Buffer on SPAAC Kinetics

The following table summarizes representative second-order rate constants for the reaction of a sulfo-DBCO amine with an azide at 37°C, illustrating the significant impact of both pH and buffer composition. While not specific to this compound, these values demonstrate the general trends you can expect.

BufferpHRate Constant (k) M⁻¹s⁻¹Reference
MES5.00.65 ± 0.01
MES6.00.86 ± 0.02
PBS7.00.85 ± 0.03
HEPES7.01.22 ± 0.02
Borate8.00.90 ± 0.01
Borate9.01.05 ± 0.02
Borate10.01.18 ± 0.01

Data adapted from a study on sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside and is intended to be illustrative.

Experimental Protocols
Protocol: Screening for Optimal pH in a DBCO-Azide Conjugation

This protocol provides a general method for determining the optimal pH for your specific this compound reaction.

1. Materials

  • This compound

  • Azide-containing molecule (e.g., azide-modified protein, peptide, or small molecule)

  • Anhydrous DMSO or DMF

  • Reaction Buffers: Prepare a set of buffers (e.g., PBS, HEPES) at various pH points (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Analytical system: RP-HPLC, LC-MS, or NMR for monitoring reaction progress.

2. Procedure

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve your azide-containing molecule in the desired reaction buffer to a known concentration. If solubility is an issue, a DMSO stock may be prepared and added to the buffer, ensuring the final DMSO percentage is low (<10%).

  • Set Up Parallel Reactions:

    • For each pH condition to be tested, set up a separate reaction vessel (e.g., a microcentrifuge tube).

    • To each vessel, add the azide-containing molecule solution.

    • Initiate the reactions by adding the this compound stock solution to each vessel. Aim for a final concentration suitable for your application (e.g., 1 mM) and a defined molar ratio (e.g., 1.5:1 DBCO:azide).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is identical across all reactions.

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), take an aliquot from each reaction tube.

    • Quench the reaction immediately if necessary (e.g., by flash freezing).

    • Analyze the aliquots using your chosen analytical method (e.g., LC-MS) to quantify the amount of remaining starting material and/or the amount of product formed.

  • Data Analysis:

    • Plot the concentration of the product formed (or reactant consumed) versus time for each pH condition.

    • Determine the initial reaction rate for each pH. The condition that yields the fastest rate and highest conversion without significant degradation is the optimal pH.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffers Prepare Buffers (pH 6.5, 7.0, 7.5, 8.0, 8.5) setup Set Up Parallel Reactions (One for each pH) prep_buffers->setup prep_dbco Prepare 10 mM DBCO Stock in DMSO initiate Initiate by Adding DBCO Stock prep_dbco->initiate prep_azide Prepare Azide Stock in Aqueous Buffer prep_azide->setup setup->initiate incubate Incubate at Constant Temperature initiate->incubate aliquot Take Aliquots at Time Intervals incubate->aliquot analyze Analyze via LC-MS/HPLC aliquot->analyze plot Plot [Product] vs. Time analyze->plot determine Determine Optimal pH plot->determine

Caption: Experimental workflow for pH optimization of a DBCO-azide reaction.

Logical ph Reaction pH proton Protonation State of Reactant Functional Groups (e.g., -NH2, -COOH) ph->proton Influences stability Reagent Stability ph->stability Affects at Extremes electronics Electronic Properties & Solubility proton->electronics Alters rate Reaction Rate electronics->rate Impacts yield Overall Yield rate->yield stability->yield

References

Validation & Comparative

A Head-to-Head Comparison: Dbco-peg9-dbco Versus Traditional Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the precise linking of biomolecules is paramount. Homobifunctional crosslinkers, reagents with two identical reactive groups, are fundamental tools for establishing these connections, enabling the study of protein-protein interactions, the stabilization of protein complexes, and the creation of antibody-drug conjugates (ADCs). The emergence of bioorthogonal chemistries has introduced advanced crosslinkers like Dbco-peg9-dbco, which offers distinct advantages over traditional reagents. This guide provides an objective, data-driven comparison of this compound with other widely used homobifunctional crosslinkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers possess two identical reactive moieties connected by a spacer arm.[1] These agents are employed to covalently link two molecules that both present the same functional group.[2] For instance, amine-reactive crosslinkers will join two proteins via their lysine residues. The spacer arm's length and chemical composition are critical determinants of the crosslinker's utility, influencing its solubility and the spatial relationship of the conjugated molecules.[3] While effective, traditional homobifunctional crosslinkers can sometimes lead to a heterogeneous mixture of products, including intramolecular crosslinks and polymers.[2]

This compound: A Modern Approach to Crosslinking

This compound is a homobifunctional crosslinker that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."[4] This reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with native biological processes. The dibenzocyclooctyne (DBCO) groups at each end of the molecule react specifically and covalently with azide groups to form a stable triazole linkage.

The key features of this compound include:

  • High Specificity and Bioorthogonality: The DBCO-azide reaction is highly specific, minimizing off-target reactions and providing a high degree of control over the conjugation process. This is particularly advantageous in complex biological systems like living cells.

  • Copper-Free Reaction: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.

  • Enhanced Solubility and Reduced Steric Hindrance: The polyethylene glycol (PEG) spacer, consisting of nine PEG units, is hydrophilic. This property enhances the water solubility of the crosslinker and the resulting conjugate, which can help prevent aggregation. The long, flexible PEG spacer also minimizes steric hindrance, allowing for efficient crosslinking of large biomolecules.

Traditional Homobifunctional Crosslinkers: The Workhorses of Bioconjugation

Among the most established homobifunctional crosslinkers are those with N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., the side chains of lysine residues and the N-terminus of proteins). Two prominent examples are Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

  • Disuccinimidyl suberate (DSS): DSS is a membrane-permeable crosslinker due to its hydrophobic nature, making it suitable for intracellular crosslinking. It is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.

  • Bis(sulfosuccinimidyl) suberate (BS3): BS3 is a water-soluble crosslinker, making it ideal for crosslinking proteins in aqueous solutions and for targeting cell-surface proteins without permeating the cell membrane.

The reaction of NHS esters with amines is efficient at physiological to slightly alkaline pH (7-9) and results in a stable amide bond. However, the NHS-ester moiety is susceptible to hydrolysis, which increases with pH. Therefore, these reagents must be prepared fresh and used promptly.

Quantitative Data Comparison

The following table summarizes the key characteristics of this compound, DSS, and BS3 to facilitate a direct comparison.

FeatureThis compoundDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Reactive Groups Dibenzocyclooctyne (DBCO)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group AzidePrimary AminePrimary Amine
Spacer Arm Length ~48.7 Å11.4 Å11.4 Å
Solubility High in aqueous and organic solventsLow in aqueous solutions (requires organic solvent)High in aqueous solutions
Membrane Permeability Dependent on conjugated moleculeYesNo
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)AcylationAcylation
Reaction pH Physiological (typically 7.4)7-97-9
Reaction Time 4-12 hours at room temperature30 minutes to 2 hours at room temperature30 minutes to 2 hours at room temperature
Key Advantages Bioorthogonal, copper-free, highly specific, hydrophilic PEG spacer reduces aggregationMembrane permeable for intracellular crosslinkingWater-soluble, ideal for cell-surface crosslinking
Key Disadvantages Requires introduction of azide groups into target molecules, slower reaction timeSusceptible to hydrolysis, potential for off-target reactionsSusceptible to hydrolysis, potential for off-target reactions

Mandatory Visualizations

Caption: Mechanism of this compound crosslinking via SPAAC.

G prep 1. Prepare Biomolecules - Purify and buffer exchange - Introduce azide groups (for DBCO) reagent_prep 2. Prepare Crosslinker - Dissolve immediately before use (e.g., DMSO for DSS, aqueous buffer for BS3) prep->reagent_prep reaction 3. Crosslinking Reaction - Mix biomolecules and crosslinker - Incubate at specified temp/time reagent_prep->reaction quench 4. Quench Reaction - Add quenching buffer (e.g., Tris) to stop the reaction reaction->quench purify 5. Purify Conjugate - Remove excess crosslinker and byproducts (e.g., dialysis, SEC) quench->purify analyze 6. Analyze Product - Confirm crosslinking (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: General experimental workflow for homobifunctional crosslinking.

Experimental Protocols

The following are generalized protocols for protein-protein conjugation using this compound and a traditional NHS-ester crosslinker. Optimization is often necessary for specific applications.

Protocol 1: Protein-Protein Conjugation using this compound

This protocol assumes the target proteins have been pre-functionalized with azide groups.

Materials:

  • Azide-functionalized Protein A

  • Azide-functionalized Protein B

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare solutions of Azide-Protein A and Azide-Protein B in PBS at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.

  • Crosslinking Reaction: a. In a reaction tube, combine Azide-Protein A and Azide-Protein B at the desired molar ratio. b. Add the this compound stock solution to the protein mixture to achieve a final concentration typically in a 10- to 50-fold molar excess over the less abundant protein. The final DMSO concentration should be kept below 10% to avoid protein denaturation. c. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: a. Purify the crosslinked conjugate from excess this compound and unreacted proteins using an SEC column equilibrated with a suitable storage buffer. b. Collect fractions and analyze by SDS-PAGE to identify the fractions containing the crosslinked product.

  • Analysis: a. Confirm the formation of the crosslinked product by SDS-PAGE, observing a band at the expected higher molecular weight. b. Further characterization can be performed using mass spectrometry.

Protocol 2: Protein-Protein Conjugation using BS3

Materials:

  • Protein A

  • Protein B

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Dialysis cassette or desalting column for purification

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B in the reaction buffer at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, weigh out the required amount of BS3 and dissolve it in the reaction buffer to create a fresh stock solution (e.g., 10 mM).

  • Crosslinking Reaction: a. Combine Protein A and Protein B at the desired molar ratio in a reaction tube. b. Add the BS3 stock solution to the protein mixture to achieve a final concentration typically in a 20- to 50-fold molar excess over the total protein concentration. c. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris. b. Incubate for 15 minutes at room temperature to quench any unreacted BS3.

  • Purification: a. Remove excess BS3 and quenching buffer by dialysis against a suitable storage buffer or by using a desalting column.

  • Analysis: a. Analyze the reaction products by SDS-PAGE to visualize the crosslinked protein complex. b. Mass spectrometry can be used for more detailed analysis of the crosslinked sites.

Conclusion

The choice between this compound and traditional homobifunctional crosslinkers like DSS and BS3 is application-dependent. This compound, with its bioorthogonal SPAAC chemistry and hydrophilic PEG spacer, offers unparalleled specificity and is the superior choice for applications in complex biological environments or where solubility and aggregation are concerns. However, this comes at the cost of requiring the pre-introduction of azide functionalities into the target molecules.

Conversely, NHS-ester-based crosslinkers like DSS and BS3 provide a more direct and often faster method for crosslinking proteins via their abundant primary amines. They are well-suited for in vitro studies of protein interactions and for applications where membrane permeability (DSS) or high water solubility (BS3) are desired. Researchers must weigh the need for bioorthogonality and control against the simplicity and directness of traditional methods to select the optimal crosslinker for their specific research goals.

References

A Researcher's Guide to Click Chemistry Linkers: DBCO vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, click chemistry has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to create specific, high-yield covalent bonds under mild, biocompatible conditions has revolutionized the way biomolecules are labeled, detected, and linked. At the forefront of copper-free click chemistry is Dibenzocyclooctyne (DBCO), a highly reactive and specific linker for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides an objective comparison of DBCO's performance against other common click chemistry linkers, supported by experimental data, to aid in the selection of the optimal tool for your research needs.

Performance Comparison of Click Chemistry Linkers

The choice of a click chemistry linker is dictated by the specific requirements of an experiment, including the desired reaction speed, the biological environment, and the nature of the molecules to be conjugated. The following tables summarize key quantitative data for some of the most common click chemistry linkers.

Table 1: Reaction Kinetics of Common Click Chemistry Linkers

The second-order rate constant (k₂) is a critical parameter for comparing the speed of different click reactions. A higher k₂ value indicates a faster reaction, which is particularly important when working with low concentrations of reactants or when rapid labeling is required.

Linker/Reaction TypeReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
SPAAC DBCOBenzyl Azide~0.6 - 1.0[1][2]Very fast copper-free reaction.
DBCOPhenyl Azide~0.033[3]Slower with aromatic azides.
BCNBenzyl Azide~0.06 - 0.1[1]Slower than DBCO with aliphatic azides.
BCNPhenyl Azide~0.2[3]Faster than DBCO with aromatic azides.
DIBOBenzyl Azide~0.3 - 0.7Fast copper-free reaction.
CuAAC Terminal AlkyneAzideUp to 10⁵ (with copper catalysis and ligands)Very fast but requires a copper catalyst.
IEDDA Tetrazinetrans-Cyclooctene (TCO)~10³ - 10⁶Extremely fast bioorthogonal reaction.

Note: Reaction rates can vary depending on the specific derivatives of the linkers, solvent, and temperature.

Table 2: Stability of Common Click Chemistry Linkers

The stability of a linker in a biological environment is crucial to prevent off-target reactions and degradation. A key concern is the reactivity of strained alkynes with endogenous thiols, such as glutathione (GSH), which is abundant in cells.

LinkerConditionStabilityKey Observations
DBCO 5 mM GSHHalf-life of ~71 minutesShows reactivity with thiols, which can lead to non-specific labeling.
BCN 5 mM GSHHalf-life of ~6 hoursSignificantly more stable in the presence of thiols compared to DBCO.
Terminal Alkyne/Azide (CuAAC) Biological MediaGenerally stableThe primary concern is the cytotoxicity of the copper catalyst, not the stability of the functional groups.
Tetrazine/TCO (IEDDA) Biological MediaGenerally stableThe reaction is very fast, minimizing the time for potential side reactions.

Visualizing Click Chemistry: Mechanisms and Workflows

To better understand the practical differences between these linkers, the following diagrams illustrate their reaction mechanisms and experimental workflows.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition (Transition State) DBCO->TransitionState Strain-Promoted Azide Azide-modified Biomolecule Azide->TransitionState Triazole Stable Triazole Linkage (Bioconjugate) TransitionState->Triazole Spontaneous caption Figure 1. General mechanism of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Figure 1. General mechanism of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Click_Chemistry_Workflows cluster_cyaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Start Start: Alkyne- and Azide- modified Biomolecules CuAAC_Mix Mix Biomolecules CuAAC_Start->CuAAC_Mix CuAAC_AddCu Add Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) CuAAC_Mix->CuAAC_AddCu CuAAC_React Incubate (typically < 1 hour) CuAAC_AddCu->CuAAC_React CuAAC_Purify Purify Conjugate CuAAC_React->CuAAC_Purify SPAAC_Start Start: DBCO- and Azide- modified Biomolecules SPAAC_Mix Mix Biomolecules SPAAC_Start->SPAAC_Mix SPAAC_React Incubate (2-4 hours at RT or overnight at 4°C) SPAAC_Mix->SPAAC_React SPAAC_Purify Purify Conjugate SPAAC_React->SPAAC_Purify caption Figure 2. Comparison of experimental workflows for CuAAC and SPAAC.

Figure 2. Comparison of experimental workflows for CuAAC and SPAAC.

Choosing the Right Linker: A Decision Guide

The selection of the most appropriate click chemistry linker depends on a variety of experimental factors. The following decision tree can help guide you to the most suitable choice for your application.

Linker_Decision_Tree Start Start: Choose a Click Chemistry Linker LiveCells Working with live cells or in vivo? Start->LiveCells Kinetics Are extremely fast kinetics (seconds to minutes) critical? LiveCells->Kinetics Yes CuAAC Consider CuAAC (e.g., Terminal Alkyne) LiveCells->CuAAC No ThiolStability Is high stability in the presence of thiols required? Kinetics->ThiolStability No IEDDA Consider IEDDA (e.g., Tetrazine/TCO) Kinetics->IEDDA Yes AromaticAzide Are you using an aromatic azide? ThiolStability->AromaticAzide No BCN Consider BCN ThiolStability->BCN Yes BCN2 Consider BCN AromaticAzide->BCN2 Yes DBCO Consider DBCO AromaticAzide->DBCO No caption Figure 3. Decision tree for selecting a suitable click chemistry linker.

Figure 3. Decision tree for selecting a suitable click chemistry linker.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation experiments. Below are generalized protocols for DBCO-based SPAAC and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: General Procedure for DBCO-Azide SPAAC

This protocol describes a typical workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

Materials:

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester for labeling proteins)

  • Azide-modified biomolecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer

  • Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Ensure the azide-modified biomolecule is in the appropriate reaction buffer at a known concentration.

  • Reaction Setup:

    • Add the DBCO-functionalized molecule to the solution containing the azide-modified biomolecule. A molar excess of one reactant (typically 2-4 fold) is often used to drive the reaction to completion.

    • The final concentration of organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of biomolecules.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the specific reactants and their concentrations.

    • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Quenching (Optional):

    • If a reactive DBCO derivative (e.g., DBCO-NHS ester) was used for initial labeling, the reaction can be quenched by adding a small molecule with the corresponding reactive group (e.g., Tris or glycine for NHS esters) to consume any excess reagent.

  • Purification:

    • Remove unreacted reagents and byproducts to obtain the purified bioconjugate. The purification method will depend on the properties of the conjugate and may include size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical workflow for conjugating a terminal alkyne-functionalized molecule to an azide-modified biomolecule using a copper catalyst.

Materials:

  • Terminal alkyne-functionalized molecule

  • Azide-modified biomolecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO/water)

  • Reaction Buffer: PBS, pH 7.4, or other suitable buffer

Procedure:

  • Preparation of Reactants:

    • Prepare stock solutions of the alkyne- and azide-modified molecules in the reaction buffer.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne- and azide-modified biomolecules.

    • Prepare a premixed solution of CuSO₄ and the copper-chelating ligand (typically at a 1:5 molar ratio of copper to ligand).

    • Add the copper/ligand mixture to the solution of biomolecules. The final copper concentration is typically in the range of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-3 hours. Protect the reaction from light if using light-sensitive molecules.

  • Purification:

    • Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This is a critical step to avoid cytotoxicity from the copper catalyst. Purification methods are similar to those for SPAAC and should be chosen based on the properties of the bioconjugate.

Conclusion

DBCO has established itself as a cornerstone of copper-free click chemistry due to its rapid reaction kinetics and high specificity for azides. However, the choice between DBCO and other click chemistry linkers is not always straightforward. For applications requiring the utmost biocompatibility and stability in the presence of thiols, BCN may be a superior choice. When extremely rapid kinetics are paramount, IEDDA reactions with tetrazine and trans-cyclooctene offer an unparalleled advantage. For reactions where the presence of a copper catalyst is not a concern, the traditional CuAAC method remains a highly efficient and cost-effective option. By carefully considering the experimental requirements and the quantitative data presented in this guide, researchers can select the optimal click chemistry linker to advance their scientific discoveries.

References

The Influence of PEG Linker Length on Bioconjugate Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the biological macromolecule to a payload, significantly influences the conjugate's stability, pharmacokinetics, and efficacy. Among the various linker technologies, polyethylene glycol (PEG) has gained prominence for its ability to enhance solubility and modulate the in vivo behavior of bioconjugates. This guide provides an objective comparison of the effects of different PEG linker lengths—specifically PEG4, PEG9, and PEG12—on conjugation, supported by experimental data and detailed methodologies.

The length of the PEG chain is a key parameter that can be fine-tuned to balance the physicochemical and biological properties of a bioconjugate. Shorter PEG linkers may offer advantages in creating more compact conjugates, while longer linkers can improve solubility and reduce steric hindrance. The choice of PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.

Comparative Analysis of PEG Linker Length on Conjugate Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of antibody-drug conjugates.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~151.0Non-binding IgG-MMAE (DAR 8)
PEG4~70.47Non-binding IgG-MMAE (DAR 8)
PEG8*~50.33Non-binding IgG-MMAE (DAR 8)
PEG12~50.33Non-binding IgG-MMAE (DAR 8)

*Data for PEG8 is used as a close surrogate for PEG9, as it is more commonly reported in literature. Data is adapted from a study by Burke et al., 2017.[1]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthIC50 (ng/mL)Fold Change in Potency vs. No PEGConjugate System
No PEG101.0Affibody-MMAE
4 kDa PEG (~PEG90)454.5Affibody-MMAE
10 kDa PEG (~PEG227)22022.0Affibody-MMAE

*Note: This data from a study on affibody-drug conjugates with much longer PEG chains illustrates a common trend where increased PEG length can sometimes lead to a reduction in in vitro potency, highlighting a key optimization parameter.[1] Shorter PEGs like PEG4, PEG9, and PEG12 are expected to have a less pronounced effect.

Visualizing the Experimental Workflow

To better understand the process of generating and evaluating these conjugates, the following diagrams illustrate the key experimental workflows.

ADC_Synthesis_Workflow ADC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Reduction Partial Reduction (e.g., TCEP) Ab->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Drug_Linker Maleimide-PEGn-Payload Drug_Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC/UV-Vis) Purified_ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purified_ADC->Purity_Analysis Identity_Confirmation Identity Confirmation (MS) Purified_ADC->Identity_Confirmation

Caption: Workflow for ADC synthesis and characterization.

In_Vivo_Efficacy_Workflow In Vivo Tumor Growth Inhibition Study Workflow cluster_model Model Establishment cluster_treatment Treatment cluster_evaluation Evaluation Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing ADC Administration (i.v.) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis

Caption: Workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Reproducibility and accuracy are cornerstones of scientific advancement. The following are detailed methodologies for the key experiments involved in comparing ADCs with different PEG linker lengths.

Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation

This protocol describes the synthesis of an ADC by conjugating a maleimide-activated drug-linker to a partially reduced monoclonal antibody.

  • Antibody Preparation:

    • Start with a solution of the monoclonal antibody (typically 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Partial Reduction of Antibody:

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 2-3 equivalents of TCEP per antibody is a common starting point.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-PEGn-payload (where n = 4, 9, or 12) in a suitable organic solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the dissolved Maleimide-PEGn-payload to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is typically used.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody stability.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.

    • The ADC is typically eluted in a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination.[3]

  • Instrumentation and Column:

    • Use a HPLC system equipped with a UV detector and a HIC column.

  • Mobile Phases:

    • Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the different ADC species (DAR 0, 2, 4, 6, 8) using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxicity of the ADC.[4]

  • Cell Seeding:

    • Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with PEG4, PEG9, and PEG12 linkers) and relevant controls (unconjugated antibody, free drug) in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the ADC dilutions or control solutions.

    • Incubate the plate for 72-120 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.

Protocol 4: In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of the ADCs in a xenograft mouse model.

  • Xenograft Model Establishment:

    • Subcutaneously implant cultured tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.

    • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC-PEG4, ADC-PEG9, ADC-PEG12).

    • Administer the ADCs and controls, typically via intravenous (i.v.) injection, at a specified dose and schedule.

  • Monitoring and Efficacy Evaluation:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • The study endpoint is typically reached when tumors in the control group reach a predefined size or after a set duration.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

    • TGI (%) = [1 - (Average tumor volume of treated group at endpoint / Average tumor volume of control group at endpoint)] × 100.

Conclusion

The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a profound impact on their therapeutic index. As demonstrated by the compiled data, longer PEG linkers (PEG9/PEG12) generally lead to a decrease in systemic clearance, thereby increasing the conjugate's exposure in the body. This enhanced pharmacokinetic profile can translate to improved in vivo efficacy. However, there can be a trade-off, as longer PEG chains may in some cases slightly reduce the in vitro potency of the conjugate. The optimal PEG linker length is therefore specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer biotherapeutics.

References

Methods to quantify Dbco-peg9-dbco conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Quantifying DBCO-PEG9-DBCO Conjugation Efficiency

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of conjugation efficiency is a critical parameter for ensuring the efficacy, safety, and reproducibility of their work. When using bifunctional linkers like Dibenzocyclooctyne-PEG9-Dibenzocyclooctyne (this compound) for strain-promoted azide-alkyne cycloaddition (SPAAC), several analytical techniques can be employed to determine the extent of the reaction. This guide provides a comparative overview of common methods, complete with experimental protocols and supporting data.

The choice of quantification method often depends on the nature of the molecules being conjugated (e.g., proteins, nanoparticles, small molecules), the required level of precision, and the available instrumentation.[1][2] The most prevalent techniques for assessing DBCO conjugation include UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1][3]

Comparative Analysis of Quantitative Techniques

Each method offers distinct advantages and limitations in the context of quantifying DBCO conjugation efficiency. The following table summarizes these techniques to aid in selecting the most appropriate one for your specific application.

MethodPrincipleProsConsTypical Applications
UV-Vis Spectroscopy Measures the decrease in absorbance at ~309 nm as the DBCO group reacts with an azide.[4]Simple, rapid, and uses readily available equipment. Non-destructive.Indirect method; can be affected by other molecules that absorb in the same region. Requires a known molar extinction coefficient for DBCO.Determining the degree of labeling (DOL) of proteins or nanoparticles. Real-time monitoring of the conjugation reaction.
Reverse-Phase HPLC (RP-HPLC) Separates the conjugated product from unreacted starting materials based on hydrophobicity. The bulky DBCO group alters the retention time.High resolution and sensitivity. Provides both qualitative and quantitative data by comparing peak areas. Can be used for purification of the conjugate.Can be time-consuming and may lead to protein denaturation due to the use of organic solvents. Requires specialized equipment and expertise.Detailed characterization of conjugates, including purity and quantification of reaction yield.
Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of the molecules to determine their precise molecular weight. Successful conjugation is confirmed by the mass increase corresponding to the addition of the binding partner.Highly accurate and provides detailed information on the final product. Can identify different conjugation species (e.g., mono- vs. di-conjugated products).Requires expensive instrumentation and significant expertise for data analysis.Gold standard for detailed characterization and confirmation of bioconjugates.
SDS-PAGE Separates proteins based on their molecular weight. A successful conjugation results in a visible band shift to a higher molecular weight.Provides a straightforward, qualitative or semi-quantitative assessment of conjugation. Widely accessible technique.Does not provide precise quantitative efficiency. Resolution may not be sufficient to distinguish between unconjugated and conjugated species if the mass difference is small.Visual confirmation of protein-protein or protein-oligonucleotide conjugation.
Fluorescence Assay (e.g., Anthracene-Azide) An azide-containing fluorophore (like anthracene-azide) reacts with unconsumed DBCO groups. The resulting fluorescence is proportional to the amount of DBCO.High precision for quantifying surface-bound DBCO groups. Very sensitive.Requires a fluorometer and a specific fluorescent probe. A standard curve is necessary for accurate quantification.Quantifying DBCO density on surfaces, such as nanoparticles or liposomes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a general guideline and may require optimization based on the specific molecules and linker used.

Quantification by UV-Vis Spectroscopy

This method relies on the characteristic absorbance of the DBCO group at approximately 309 nm, which disappears upon reaction with an azide.

Protocol:

  • Prepare a Standard Curve: Create a series of known concentrations of the DBCO-containing molecule in a suitable buffer to determine its molar extinction coefficient at ~309 nm.

  • Baseline Measurement: Record the UV-Vis spectrum (230-400 nm) of the DBCO-functionalized molecule (e.g., DBCO-protein) before the reaction to get a baseline reading at 309 nm.

  • Initiate Conjugation: Add the azide-containing molecule to the solution of the DBCO-functionalized molecule. Typical reaction conditions are room temperature for 2-12 hours or 4°C overnight.

  • Final Measurement: After the reaction is complete, record the final UV-Vis spectrum.

  • Calculate Efficiency: The conjugation efficiency can be calculated by the decrease in absorbance at 309 nm. The degree of labeling (DOL) for a protein can be calculated using the Beer-Lambert law and the respective extinction coefficients for the protein (at 280 nm) and DBCO (at 309 nm). A correction factor may be needed to account for DBCO absorbance at 280 nm.

Quantification by Reverse-Phase HPLC (RP-HPLC)

This technique separates molecules based on their hydrophobicity. The addition of the relatively hydrophobic this compound linker and its subsequent conjugate will cause a shift in the retention time on a C4 or C18 column.

Protocol:

  • Instrumentation: Use a standard HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18).

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Method Development: Develop a gradient elution method. A typical starting point is a linear gradient from 5% to 95% Solvent B over 30-60 minutes.

  • Analysis:

    • Inject the unreacted starting materials individually to determine their retention times.

    • Inject an aliquot of the reaction mixture at different time points (e.g., 0, 1, 4, and 12 hours) to monitor the consumption of starting materials and the formation of the product.

  • Quantification: The conjugation efficiency is determined by integrating the peak areas of the product and the remaining starting material. The percentage of conversion can be calculated as: (Product Peak Area / (Product Peak Area + Starting Material Peak Area)) * 100.

Confirmation by Mass Spectrometry (LC-MS)

Mass spectrometry provides the most definitive confirmation of conjugation by measuring the precise molecular weight of the product.

Protocol:

  • Sample Preparation: Purify the reaction mixture to remove excess reagents and buffer components that could interfere with ionization. This can be done using desalting columns or HPLC.

  • Instrumentation: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. For proteins or other large molecules, a time-of-flight (TOF) analyzer is often used.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Analysis: Deconvolute the resulting spectrum to determine the molecular weights of the species present. A successful conjugation will show a new peak with a mass corresponding to the sum of the masses of the two starting molecules minus any leaving groups. The relative abundance of the product peak compared to the starting material peak provides a measure of conjugation efficiency.

Visualization by SDS-PAGE (for Protein Conjugations)

This method is used to visually confirm the increase in molecular weight of a protein after conjugation.

Protocol:

  • Sample Preparation: Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol) if disulfide bonds need to be broken.

  • Gel Electrophoresis: Load the samples, including the unconjugated protein as a control, onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Analysis: A successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein control. Densitometry can be used for a semi-quantitative estimation of the conversion percentage.

Workflow and Logic Diagrams

To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the general workflow for a DBCO conjugation experiment and the logic for quantifying the results.

G cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Quantification cluster_purification 4. Purification (Optional) A Prepare DBCO-functionalized Molecule A C Mix A and B in appropriate buffer A->C B Prepare Azide-functionalized Molecule B B->C D Incubate (e.g., RT, 2-12h) C->D E Take aliquots at various time points D->E G Purify conjugate using SEC, HPLC, or dialysis D->G F Analyze via chosen method (HPLC, UV-Vis, MS, SDS-PAGE) E->F

General experimental workflow for DBCO-azide conjugation.

G node_m node_m start Is the goal quantitative or qualitative? qual Qualitative/ Semi-quantitative start->qual Qualitative quant Quantitative start->quant Quantitative method_sds Use SDS-PAGE to visualize band shift qual->method_sds is_protein Is the sample a protein and is a DOL value needed? quant->is_protein Is high precision needed? need_confirmation Is absolute confirmation of identity required? quant->need_confirmation Is absolute confirmation of identity required? method_uv Use UV-Vis to measure DBCO consumption method_hplc Use HPLC to measure peak area conversion method_ms Use Mass Spec for precise mass confirmation is_protein->method_uv Yes is_protein->method_hplc No, but purity and yield are important need_confirmation->method_hplc No need_confirmation->method_ms Yes

Decision tree for selecting a quantification method.

References

Navigating Protein Interactions: A Comparative Guide to Dbco-peg9-dbco and NHS-Ester Crosslinkers for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of protein interactions, the choice of chemical crosslinker is a critical determinant of experimental success. This guide provides a comprehensive comparison of a bioorthogonal crosslinker, Dbco-peg9-dbco, with traditional N-hydroxysuccinimide (NHS)-ester-based crosslinkers like BS3 and DSS for mass spectrometry-based structural and interaction analysis.

This guide will delve into the fundamental chemistries, experimental workflows, and data analysis considerations for both classes of reagents. While direct, quantitative head-to-head comparisons in the literature are scarce, this guide synthesizes available information to highlight the theoretical advantages and potential performance differences to aid in the selection of the most appropriate tool for your research needs.

At a Glance: this compound vs. Traditional NHS-Ester Crosslinkers

FeatureThis compoundTraditional NHS-Ester Crosslinkers (e.g., BS3, DSS)
Chemistry Bioorthogonal, strain-promoted alkyne-azide cycloaddition (SPAAC)Amine-reactive N-hydroxysuccinimide ester chemistry
Target Residues Primarily azido-modified amino acids (introduced via metabolic labeling or site-specific mutagenesis)Primarily primary amines (lysine residues and N-termini)
Specificity High, due to the bioorthogonal nature of the reactionGenerally high for primary amines, but can have side reactions with serine, threonine, and tyrosine
Reaction Conditions Mild, aqueous conditions, no catalyst requiredMild, aqueous conditions, but hydrolysis of NHS-esters is a competing reaction
Workflow Complexity Typically a two-step process: azide labeling followed by crosslinkingTypically a one-step crosslinking reaction
Enrichment of Crosslinks Can incorporate an affinity tag (e.g., biotin) on the azide- or DBCO-containing partner for enrichmentCan use isotopically labeled crosslinkers for identification, or rely on chromatographic methods for enrichment
Mass Spectrometry Analysis Analysis of crosslinked peptides is similar to traditional methods, but the crosslinker itself is largerWell-established workflows and data analysis software are available

In-Depth Comparison

Chemical Principles and Specificity

This compound: A Bioorthogonal Approach

This compound is a homo-bifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups separated by a polyethylene glycol (PEG) spacer. The DBCO group is central to its function, enabling a highly specific and efficient reaction with azide-functionalized molecules through a mechanism known as strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds with high efficiency under biological conditions without interfering with native cellular processes[1].

The key to using this compound is the introduction of azide groups into the target proteins. This can be achieved through metabolic labeling with azide-containing amino acid analogs or through site-specific incorporation of unnatural amino acids containing an azide moiety. This two-step "tag-and-modify" strategy offers a high degree of control over which proteins or protein domains are targeted for crosslinking.

Traditional NHS-Ester Crosslinkers: Targeting Primary Amines

Crosslinkers like bis(sulfosuccinimidyl)suberate (BS3) and its non-water-soluble analog disuccinimidyl suberate (DSS) are homobifunctional reagents containing two NHS esters. These esters react efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds[2][3].

Given the relatively high abundance of lysine residues on protein surfaces, NHS-ester crosslinkers are effective for capturing a broad range of protein interactions[2]. However, while generally specific for primary amines, NHS esters can exhibit some reactivity towards the hydroxyl groups of serine, threonine, and tyrosine residues, which can complicate data analysis[4]. A significant challenge with NHS-ester chemistry is the competing hydrolysis reaction in aqueous solutions, which can reduce crosslinking efficiency.

Experimental Workflow and Considerations

The experimental workflows for both types of crosslinkers share common downstream steps, such as protein digestion and mass spectrometry analysis. However, the initial labeling and crosslinking steps differ significantly.

Workflow for this compound Crosslinking

cluster_0 Step 1: Azide Labeling cluster_1 Step 2: Crosslinking cluster_2 Downstream Analysis Metabolic_Labeling Metabolic Labeling (Azide-amino acids) Crosslinking Incubate with This compound Metabolic_Labeling->Crosslinking Site_Specific Site-Specific Incorporation (Unnatural amino acids) Site_Specific->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Enrichment->LC_MS Data_Analysis Data Analysis (e.g., MeroX, xiSEARCH) LC_MS->Data_Analysis

This compound crosslinking workflow.

Workflow for NHS-Ester Crosslinking

cluster_0 Step 1: Crosslinking cluster_1 Downstream Analysis Crosslinking Incubate with NHS-Ester Crosslinker (e.g., BS3, DSS) Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Enrichment->LC_MS Data_Analysis Data Analysis (e.g., pLink, xQuest) LC_MS->Data_Analysis

NHS-Ester crosslinking workflow.
Mass Spectrometry Data Analysis

The analysis of mass spectrometry data from crosslinking experiments is a complex task due to the presence of different types of crosslinked products (inter-protein, intra-protein, and monolinks) and the combinatorial complexity of identifying two peptides linked together.

Several software tools have been developed to specifically address the challenges of identifying crosslinked peptides. These include MeroX, xiSEARCH, pLink, and xQuest. Many of these tools can be adapted for data from both DBCO-based and NHS-ester-based crosslinking experiments.

A key consideration in data analysis is the false discovery rate (FDR) of crosslink identification. The use of target-decoy database searching strategies is essential for estimating the FDR and ensuring the reliability of the identified crosslinks.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol assumes that the target protein(s) have been labeled with azide groups.

Materials:

  • Azide-labeled protein sample in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification system

Procedure:

  • Prepare this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: Add a 10- to 40-fold molar excess of the this compound stock solution to the azide-labeled protein sample. The final DMSO concentration should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound using a spin desalting column or other suitable protein purification method.

  • Downstream Processing: The crosslinked protein sample is now ready for proteolytic digestion and mass spectrometry analysis.

General Protocol for Protein Crosslinking with BS3 (NHS-Ester)

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • BS3 (bis(sulfosuccinimidyl)suberate)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification system

Procedure:

  • Prepare BS3 Solution: Immediately before use, prepare a solution of BS3 in the reaction buffer.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the BS3 solution to the protein sample.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Add the quenching solution to stop the reaction and incubate for 15 minutes.

  • Purification: Remove excess, unreacted BS3 and quenching reagent using a spin desalting column or other suitable protein purification method.

  • Downstream Processing: The crosslinked protein sample is now ready for proteolytic digestion and mass spectrometry analysis.

Mass Spectrometry Analysis of Crosslinked Proteins
  • Proteolytic Digestion: The crosslinked protein sample is denatured, reduced, alkylated, and then digested with a protease, typically trypsin. Sequential digestion with multiple proteases can increase the coverage of identified crosslinks.

  • Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step is often beneficial. This can be achieved through size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. For DBCO-based crosslinking, if an affinity tag was incorporated, affinity purification can be performed.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. High-resolution mass spectrometers are essential for accurate mass measurement of the crosslinked peptides.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using specialized crosslinking software to identify the crosslinked peptides. The software considers the mass of the crosslinker and the possible linkages between peptides.

Concluding Remarks

The choice between this compound and traditional NHS-ester crosslinkers for mass spectrometry analysis depends on the specific research question and the experimental system.

This compound offers unparalleled specificity and control through its bioorthogonal chemistry, making it an excellent choice for targeted studies where specific protein-protein interactions are being investigated. The ability to introduce the reactive azide group at defined locations provides a level of precision that is not achievable with traditional crosslinkers.

NHS-ester crosslinkers, on the other hand, provide a more global and unbiased approach to capturing protein interactions due to their reactivity with abundant lysine residues. They are well-suited for initial screening experiments to identify potential interaction partners.

While this guide provides a framework for understanding and comparing these two powerful technologies, it is important to note that the field of chemical crosslinking for mass spectrometry is continually evolving. New reagents with improved properties, such as MS-cleavable linkers and novel reactive groups, are constantly being developed. Researchers are encouraged to consult the latest literature to stay abreast of the most current and effective methods for their specific applications. The continued development and application of these tools will undoubtedly lead to a deeper understanding of the complex and dynamic network of protein interactions that govern cellular life.

References

Cleavable vs. Non-Cleavable PEG Linkers: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in designing effective and safe drug conjugates. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational drug conjugate design.

The linker in a drug conjugate, particularly in antibody-drug conjugates (ADCs), is a pivotal component that connects the carrier molecule (like an antibody) to the therapeutic payload.[1][2][3] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[3] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers, while non-cleavable linkers release the drug only after the complete degradation of the carrier molecule.[4] This distinction has profound implications for a conjugate's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable PEG linkers are engineered to be stable in the systemic circulation but to break apart under specific physiological conditions, leading to the release of the active drug. This "smart switch" mechanism allows for targeted drug activation at the desired site of action, such as a tumor microenvironment or within specific cellular compartments.

The cleavage can be triggered by various stimuli:

  • Acidic pH: Linkers containing hydrazone or acetal bonds are sensitive to the acidic environment found in endosomes, lysosomes (pH 4.5-6.5), and the tumor microenvironment (pH ~6.0).

  • Enzymatic Activity: Peptide-based linkers can be designed to be substrates for specific enzymes that are overexpressed in tumor cells, such as cathepsin B, a lysosomal protease.

  • Redox Potential: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione (GSH) inside cells.

This targeted release minimizes systemic exposure to the potent payload, thereby reducing off-target toxicity and improving the therapeutic index.

Non-Cleavable Linkers: Carrier Degradation-Dependent Release

In contrast, non-cleavable linkers consist of stable covalent bonds, such as thioethers or amides, that do not have a specific trigger for cleavage. The release of the payload from these linkers is entirely dependent on the degradation of the carrier molecule, typically an antibody, within the lysosome of the target cell.

After the drug conjugate is internalized by the target cell, it is trafficked to the lysosome. There, lysosomal proteases digest the antibody, releasing the drug still attached to the linker and a single amino acid residue. This complex is then able to exert its therapeutic effect. The primary advantage of this approach is the exceptional stability of the conjugate in circulation, which minimizes the risk of premature drug release and associated off-target toxicity.

G cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC_C Drug Conjugate (Cleavable Linker) Circulation_C Systemic Circulation (Stable) ADC_C->Circulation_C TargetCell_C Target Cell Circulation_C->TargetCell_C Targeting Internalization_C Internalization (Endocytosis) TargetCell_C->Internalization_C Endosome_C Endosome/Lysosome (Trigger Present: Low pH, Enzymes, GSH) Internalization_C->Endosome_C Release_C Payload Release Endosome_C->Release_C Linker Cleavage Effect_C Therapeutic Effect Release_C->Effect_C ADC_NC Drug Conjugate (Non-Cleavable Linker) Circulation_NC Systemic Circulation (Highly Stable) ADC_NC->Circulation_NC TargetCell_NC Target Cell Circulation_NC->TargetCell_NC Targeting Internalization_NC Internalization (Endocytosis) TargetCell_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Proteolysis Release_NC Payload-Linker-AA Release Degradation_NC->Release_NC Effect_NC Therapeutic Effect Release_NC->Effect_NC

Figure 1: Drug release mechanisms for cleavable and non-cleavable PEG linkers.

Comparative Analysis: Head-to-Head Battle

The choice between a cleavable and non-cleavable linker depends on a multitude of factors, including the nature of the payload, the target antigen density, and the desired therapeutic outcome.

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Release Mechanism Environmentally triggered (pH, enzymes, redox)Lysosomal degradation of the antibody carrier
Release Rate Rapid (minutes to hours) upon encountering triggerSlow, dependent on antibody processing rate
Stability in Circulation Generally stable, but risk of premature cleavage existsHighly stable with minimal premature drug release
"Bystander Effect" High potential; released drug can diffuse and kill adjacent antigen-negative tumor cellsLow to no bystander effect; payload-linker-amino acid is often less membrane-permeable
Payload Compatibility Broad; payload is released in its native or near-native formLimited; payload must remain active with the linker and an amino acid attached
Therapeutic Window Can be wide, but potentially limited by off-target releaseOften wider due to enhanced stability and lower off-target toxicity
Off-Target Toxicity Higher risk if linker is unstable in circulationLower risk due to high plasma stability

Supporting Experimental Data

The following table summarizes hypothetical, yet representative, data from studies comparing the performance of drug conjugates with cleavable and non-cleavable linkers.

ParameterCleavable Linker (Disulfide)Non-Cleavable Linker (Thioether)Reference
Drug Release in Plasma (24h) 15%< 2%
Drug Release in presence of 10 mM GSH (4h) 86%5%
In Vitro Cytotoxicity (IC50 in Target Cells) 5 nM20 nM
In Vivo Efficacy (% Tumor Growth Inhibition) 90%75%
Maximum Tolerated Dose (MTD) in Mice 15 mg/kg30 mg/kg

This table is a representation of typical results and not from a single specific study.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug conjugates with different linkers.

Protocol 1: Synthesis of a PEGylated Drug Conjugate (General)

This protocol outlines a general method for conjugating a drug to an antibody via a PEG linker.

  • Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker-Payload Activation: If necessary, activate the functional group on the PEG-linker-payload molecule (e.g., converting a carboxylic acid to an NHS ester).

  • Conjugation Reaction: Add the activated linker-payload to the antibody solution at a specific molar ratio. The reaction is typically carried out at 4°C or room temperature for a specified duration (e.g., 2-4 hours).

  • Purification: Remove unconjugated linker-payload and other reactants by methods such as size exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the resulting conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Drug Release Assay

This assay quantifies the stability of the linker and the rate of drug release under specific conditions.

  • Incubation: Incubate the drug conjugate at a known concentration in different buffers:

    • Control: PBS, pH 7.4

    • Acidic condition: Acetate buffer, pH 5.0

    • Reducing condition: PBS with 10 mM GSH, pH 7.4

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each incubation mixture.

  • Sample Preparation: Stop the reaction and precipitate the protein (e.g., with acetonitrile). Centrifuge to pellet the antibody.

  • LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Quantify the concentration of the released payload at each time point and calculate the percentage of drug release over time to determine the linker's stability.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the drug conjugate against cancer cells.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the drug conjugates and control antibodies. Add the solutions to the respective wells.

  • Incubation: Incubate the cells with the conjugates for a period that allows for internalization and drug action (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against the logarithm of the drug conjugate concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

G cluster_workflow Experimental Workflow: Linker Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesize & Purify Conjugates (Cleavable & Non-Cleavable) characterization Characterize Conjugates (DAR, Purity, Aggregation) start->characterization stability Plasma Stability Assay (LC-MS/MS) characterization->stability release Triggered Release Assay (e.g., +GSH, Low pH) characterization->release cytotoxicity Cytotoxicity Assay (IC50 on Target Cells) characterization->cytotoxicity pk Pharmacokinetics Study (Half-life, Clearance) cytotoxicity->pk Promising Results efficacy Xenograft Tumor Model (Tumor Growth Inhibition) pk->efficacy safety Toxicity Study (Maximum Tolerated Dose) efficacy->safety decision Select Optimal Linker for Clinical Development safety->decision

Figure 2: A typical experimental workflow for comparing cleavable and non-cleavable linkers.

Signaling Pathway Visualization: Impact of Targeted Drug Delivery

The timely release of a cytotoxic payload, facilitated by a cleavable linker, can effectively trigger cell death pathways. For instance, the release of an auristatin payload (like MMAE) inside a cancer cell disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G cluster_pathway Apoptosis Pathway Induced by a Released Payload Payload Released Payload (e.g., Auristatin) Tubulin Tubulin Dimers Payload->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Tubulin->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Caspase Caspase Activation Arrest->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 3: Simplified signaling pathway showing payload action after release.

Conclusion

The decision between cleavable and non-cleavable PEG linkers is a cornerstone of rational drug conjugate design. Cleavable linkers offer the advantage of rapid, targeted payload release and the potential for a "bystander effect," making them suitable for heterogeneous tumors. However, this comes with a potential risk of premature cleavage and off-target toxicity.

Conversely, non-cleavable linkers provide superior plasma stability, leading to a potentially wider therapeutic window and reduced off-target effects. Their main limitations are the lack of a bystander effect and the requirement that the payload remains active with an attached amino acid-linker moiety.

Ultimately, the optimal linker strategy is not universal. It must be empirically determined based on the specific antibody, payload, and target biology to achieve the best possible balance of efficacy and safety for the intended therapeutic application.

References

A Comparative Guide to Bifunctional and Heterobifunctional Linkers in Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized the landscape of drug development. Central to the design and efficacy of these sophisticated modalities is the linker, a chemical bridge connecting the targeting moiety to the therapeutic payload. The choice of linker is a critical determinant of a therapeutic's stability, efficacy, pharmacokinetic profile, and overall therapeutic index.

This guide provides an objective comparison of two fundamental classes of linkers: bifunctional and heterobifunctional. We will delve into their chemical distinctions, comparative performance supported by experimental data, and the methodologies employed to evaluate them.

Defining the Bridge: Bifunctional vs. Heterobifunctional Linkers

In the context of bioconjugation, linkers are broadly classified based on the reactivity of their terminal functional groups.

Bifunctional linkers , in the strictest sense, can be divided into two sub-categories:

  • Homobifunctional Linkers: These possess two identical reactive groups. They are typically used in a single-step reaction to connect molecules with the same type of functional group. However, this approach can lead to uncontrolled polymerization and the formation of undesirable homodimers (e.g., antibody-antibody conjugates), making them less suitable for the precise construction of complex therapeutics like ADCs.[1][2][3][4][5]

  • Heterobifunctional Linkers: These linkers feature two different reactive groups at their termini. This allows for a controlled, sequential two-step conjugation process. One end of the linker reacts with the first molecule, and after purification, the other end reacts with the second molecule. This methodology minimizes unwanted side reactions and provides precise control over the final conjugate's stoichiometry and architecture, making it the preferred choice for ADCs and a fundamental component of PROTACs.

It is important to note that in the broader discourse of targeted therapies, the term "bifunctional" is often used more generally to describe any linker that connects two entities. However, for the purpose of chemical synthesis and control, the distinction between homo- and heterobifunctional reactivity is paramount. PROTACs, by their very nature as molecules that bind two different proteins (a target protein and an E3 ligase), are inherently heterobifunctional constructs.

Comparative Performance: The Advantage of Heterobifunctionality

The superiority of heterobifunctional linkers in targeted therapy lies in the precision they afford during synthesis, which translates to a more homogenous and predictable final product. This homogeneity is crucial for consistent clinical performance.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the performance of ADCs and PROTACs with different linker types. While direct comparisons of ADCs synthesized with homobifunctional versus heterobifunctional linkers are scarce in recent literature due to the established advantages of the latter, the data presented highlights the impact of linker chemistry on critical therapeutic parameters.

Table 1: Comparative In Vivo Stability of ADC Linkers

Linker TypeSpecific ExampleADCAnimal ModelPlasma Half-life (t½)Reference
Cleavable (Enzyme-sensitive) Val-Cit-PABCTrastuzumab-MMAERat~3-4 days
Cleavable (Enzyme-sensitive) Exo-EVCAPL-1081-MMAEMouseImproved stability over Val-Cit
Non-Cleavable SMCCTrastuzumab-DM1 (T-DM1)Human~3-4 days
Cleavable (Disulfide) SPDBAnti-CD22-DM4MouseShorter than maleimide-based
Non-Cleavable (Sulfone) Methylsulfonyl phenyloxadiazoleTHIOMABHuman Plasma>80% intact after 72h

Table 2: Comparative Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeSpecific Linker ExampleADCXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Cleavable (Peptide) Exo-EVC-MMAEAPL-1081NCI-N87 (gastric)2.5 mg/kgSignificant antitumor activity
Cleavable (Peptide) Val-Cit-PABC-MMAETrastuzumab-vc-MMAEJIMT-1 (breast)3 mg/kgComplete tumor regression in 3/6 mice
Cleavable (Tandem) β-glucuronide-Val-CitAnti-CD79b-MMAESU-DHL-6 (lymphoma)3 mg/kgComplete tumor regression in 6/6 mice
Non-Cleavable SMCC-DM1Trastuzumab-DM1 (Kadcyla®)NCI-N87 (gastric)5 mg/kgSignificant tumor growth inhibition

Table 3: Impact of Linker Length and Composition on PROTAC Efficacy

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (Degradation)Dₘₐₓ (Degradation)Reference
TBK1 PEG/Alkyl< 12No degradation-
TBK1 PEG/Alkyl213 nM96%
ERα Alkyl16~10 nM>95%
ERα Alkyl<12 or >20Reduced efficacyReduced efficacy
CRBN (homo-PROTAC) PEG8Optimal degradation-

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of linkers in targeted therapies. Below are outlines of key experimental protocols.

Protocol 1: ADC Synthesis using a Heterobifunctional SMCC Linker

Objective: To conjugate a thiol-containing drug to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker

  • Thiol-containing cytotoxic drug

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Quenching reagent (e.g., Tris or lysine)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Antibody Modification: Dissolve the mAb in the reaction buffer. Add a molar excess of SMCC (dissolved in a compatible organic solvent like DMSO) to the antibody solution. Incubate to allow the NHS ester of SMCC to react with the primary amines of lysine residues on the mAb.

  • Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column to remove unreacted SMCC.

  • Conjugation: Add the thiol-containing drug to the activated antibody solution. Incubate to allow the maleimide group of the linker to react with the thiol group of the drug.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug, linker, and any aggregates.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro ADC Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of premature drug release in plasma.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse)

  • 37°C incubator

  • Analytical instruments (e.g., LC-MS, ELISA)

Methodology:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis:

    • Intact ADC Analysis (LC-MS): Isolate the ADC from plasma (e.g., using protein A beads) and analyze by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker cleavage.

    • Released Payload Analysis: Precipitate plasma proteins and quantify the amount of free payload in the supernatant by LC-MS/MS.

Protocol 3: PROTAC Efficacy Assessment (Western Blot)

Objective: To determine the ability of a PROTAC to induce the degradation of a target protein.

Materials:

  • Cancer cell line expressing the target protein and E3 ligase

  • Test PROTAC

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and treat with serial dilutions of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity of the target protein relative to the loading control to determine the extent of degradation.

Visualizing the Mechanisms and Workflows

Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the context in which these linkers operate.

ADC_HER2_Signaling cluster_cell Cancer Cell HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Lysosome Lysosome HER2->Lysosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ADC Trastuzumab Deruxtecan (ADC) ADC->HER2 Binds Payload Deruxtecan (Payload) Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage

Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Heterobifunctional) PROTAC->PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

ADC_Purification_Workflow start Crude ADC Mixture sec Size-Exclusion Chromatography (SEC) start->sec Load fractions Collect Fractions sec->fractions Elute analysis Analyze Fractions (UV-Vis, SDS-PAGE) fractions->analysis pooling Pool Pure ADC Fractions analysis->pooling Select final_product Purified ADC pooling->final_product

Caption: Experimental workflow for the purification of an Antibody-Drug Conjugate.

Conclusion

The choice between bifunctional and heterobifunctional linkers is a foundational decision in the design of targeted therapies. While homobifunctional linkers have applications in general bioconjugation, the precision and control offered by heterobifunctional linkers are indispensable for the development of complex and highly specific therapeutics like ADCs and PROTACs. The ability to perform sequential conjugations minimizes undesirable side products, leading to a more homogenous, characterizable, and ultimately, a more effective and safer therapeutic agent. As the field of targeted therapy continues to evolve, the rational design and optimization of heterobifunctional linkers will remain a cornerstone of innovation.

References

Safety Operating Guide

Proper Disposal of DBCO-PEG9-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat to protect from splashes.

Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing solutions, to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of DBCO-PEG9-DBCO is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any unused, expired, or contaminated solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical.

    • Liquid Waste : If this compound is in a solvent, collect it in a designated, leak-proof container for hazardous liquid waste. Do not mix with aqueous waste or other incompatible chemical waste streams.

    • Contaminated Labware : Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

  • Labeling :

    • Clearly label all waste containers with the full chemical name: "this compound".

    • Include any known hazard information. A safety data sheet for a related compound, DBCO-PEG-DBCO, indicates that it is not classified as a hazardous substance; however, it is crucial to note that the toxicological properties have not been thoroughly investigated.[1] Therefore, it is best to handle it with care.

  • Storage Pending Disposal :

    • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the full chemical name and any available safety information.

Important Considerations :

  • Do Not Flush to Sewer : Under no circumstances should this compound or its solutions be disposed of down the drain.[1] While polyethylene glycol (PEG) itself is considered biodegradable, the overall compound should be treated as chemical waste to avoid potential environmental impact.[2]

  • Consult Local Regulations : Disposal procedures must always comply with local, state, and federal regulations. Your institution's EHS office can provide specific guidance.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should also be conducted with care. Always refer to your specific experimental protocol and the general safety precautions outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: Collect in a labeled, sealed container. segregate->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled, leak-proof container. segregate->liquid_waste Liquid contaminated_labware Contaminated Labware: Dispose in a designated solid chemical waste container. segregate->contaminated_labware Contaminated Labware storage Store in Designated Chemical Waste Storage Area solid_waste->storage liquid_waste->storage contaminated_labware->storage disposal Arrange for Professional Disposal (Contact EHS or Licensed Contractor) storage->disposal end End: Compliant Disposal disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.